Ethyl thioacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-ethyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-5-4(2)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPFHYMMMGMRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239066 | |
| Record name | Thioacetic acid, O-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-67-0 | |
| Record name | Thioacetic acid, O-ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioacetic acid, O-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies of Ethyl Thioacetate and Its Derivatives
General Synthetic Routes to Ethyl Thioacetate (B1230152)
The production of ethyl thioacetate can be achieved through several synthetic pathways, ranging from established conventional methods to innovative biocatalytic processes that offer greater selectivity and milder reaction conditions.
Conventional Chemical Synthesis Approaches
The classical synthesis of alkyl thioacetates, including this compound, typically involves the reaction of an alkyl halide with a thioacetate salt. ias.ac.in A common laboratory method is the reaction of an alkyl halide with potassium thioacetate in a suitable solvent such as ethanol (B145695), acetone (B3395972), or dimethylformamide (DMF). ias.ac.in This nucleophilic substitution reaction, while effective, can require long reaction times, sometimes extending from 3 to 96 hours under reflux conditions. ias.ac.in
An alternative approach utilizes microwave-assisted synthesis to significantly reduce reaction times. In one-pot syntheses, an alkyl halide can be directly converted to the corresponding thiol using potassium thioacetate, with the thioacetate as an intermediate. amazonaws.com This method has been shown to be 6 to 24 times faster than traditional heating methods. amazonaws.com For instance, the synthesis of thiol from alkyl halides via a thioacetate intermediate can be optimized by heating the reactants in methanol (B129727) at 120°C in a pressurized microwave vessel, yielding a high-purity product in about 60 minutes. amazonaws.com
Another established route is the esterification of thioacetic acid with ethanol. Additionally, methods have been developed for producing glycosyl thioacetates, where per-O-acetylated glycoses react directly with potassium thioacetate in the presence of a Lewis acid like BF3·Et2O under mild conditions. researchgate.net
Biocatalytic Pathways for Thioester Formation
Biocatalysis has emerged as a powerful and sustainable alternative for chemical synthesis, offering high selectivity under mild conditions. whiterose.ac.uknih.gov Enzymes, particularly from the hydrolase class, are widely used for their ability to catalyze reactions with excellent chemo-, regio-, and stereoselectivity. acs.orgutupub.fi
The enzymatic synthesis of thioesters represents a significant advancement in biocatalysis. mdpi.com Lipases and esterases are the primary biocatalysts used for producing flavor compounds, including thioesters. imreblank.ch Research has demonstrated that an acyltransferase from Pseudomonas protegens (PpATase) can catalyze Friedel-Crafts-type acylation reactions using thioesters as acyl donors. d-nb.infonih.gov This is a notable development as the enzyme facilitates the cleavage of a C-S bond before forming a new C-C bond. nih.govresearchgate.net
In these reactions, this compound has been identified as a highly suitable acetyl donor. nih.govresearchgate.netresearchgate.net The use of PpATase allows for the acylation of phenolic substrates, such as resorcinols, in an aqueous buffer, achieving high conversion rates of up to >99% and isolated yields as high as 88% without the need for base additives. d-nb.infonih.gov This biocatalytic method tolerates a variety of functional groups and represents a greener alternative to traditional chemical Friedel-Crafts acylations. whiterose.ac.uk Lipase (B570770) TL IM from Thermomyces lanuginosus has also been effectively used for the synthesis of thioesters via the transesterification of thiols with vinyl esters in a continuous-flow microreactor, achieving high yields in short reaction times. mdpi.com
The efficiency of biocatalytic thioester synthesis is highly dependent on reaction conditions. Key parameters that are often optimized include substrate and enzyme concentration, temperature, and reaction time. mdpi.comresearchgate.net In the PpATase-catalyzed acylation using this compound, process intensification has been a key focus. d-nb.info
Studies have systematically investigated the impact of varying the concentrations of the acyl donor (this compound) and the enzyme. For example, in the acylation of resorcinol (B1680541), adjusting the concentrations and enzyme units significantly impacts the conversion rate and the space-time yield (STY), a measure of process efficiency. d-nb.inforesearchgate.net
Below is a table summarizing the optimization of reaction conditions for the biocatalytic acylation of resorcinol using this compound as the acyl donor, catalyzed by acyltransferase from Pseudomonas protegens.
| Entry | Substrate Conc. (mM) | Donor (this compound) Conc. (mM) | Enzyme (U) | Conversion (%) | Space-Time Yield (g L⁻¹ h⁻¹) |
| 1 | 10 | 15 | 0.066 | 22 | - |
| 2 | 10 | 50 | 0.066 | 60 | 51 |
| 3 | 10 | 100 | 0.066 | 81 | 68 |
| 4 | 10 | 100 | 0.066 | >99 | - |
| 5 | 20 | 200 | 0.066 | 51 | 86 |
| 6 | 10 | 100 | 0.132 | 62 | 105 |
| Data sourced from studies on PpATase-catalyzed bioacylation. d-nb.inforesearchgate.net |
Synthesis of Substituted this compound Derivatives
The thioacetate group can be incorporated into more complex molecules, such as xanthine (B1682287) derivatives, which are of significant pharmacological interest. derpharmachemica.com
Synthesis of Xanthine Thioacetate Derivatives
Xanthines are a class of purine (B94841) alkaloids, and their derivatives often exhibit diverse biological activities. derpharmachemica.comnih.gov The synthesis of 8-thiosubstituted xanthines can create intermediates for novel heterocyclic systems. derpharmachemica.com A key intermediate in this area is 7-benzyltheophylline-8-thioacetic acid, which is synthesized from 7-benzyl-8-bromotheophylline and thioglycolic acid. derpharmachemica.com This thioacetic acid derivative can then be further modified, for instance, through esterification. The classical method for esterification involves reacting the acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid under reflux. derpharmachemica.com
Similarly, derivatives of theobromine, another xanthine alkaloid, have been synthesized. The interaction of 1-p-methylbenzyl-8-thiotheobromine with chloroacetic acid methyl ester leads to the formation of (1-p-methylbenzyltheobromine-8-yl)thioacetic acid methyl ester. zsmu.edu.ua These synthetic strategies demonstrate how the thioacetate functional group can be appended to the xanthine core structure to generate a library of new compounds for further investigation. researchgate.net
The table below lists examples of synthesized xanthine thioacetate derivatives.
| Parent Xanthine | Reagents | Synthesized Derivative |
| 7-benzyl-8-bromotheophylline | 1. Thioglycolic acid; 2. Methanol, H₂SO₄ | Methyl 2-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate |
| 1-p-methylbenzyl-8-thiotheobromine | Chloroacetic acid methyl ester | (1-p-methylbenzyltheobromine-8-yl)thioacetic acid methyl ester |
| Data sourced from synthetic studies on xanthine derivatives. derpharmachemica.comzsmu.edu.ua |
Synthesis of Triazole Thioacetate Derivatives
The synthesis of triazole thioacetate derivatives often involves the reaction of a triazole-3-thione with an ethyl haloacetate. For instance, 4,5-disubstituted-4H-1,2,4-triazole-3-thiones can be reacted with ethyl bromoacetate (B1195939) to yield ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives. eurekaselect.comnih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium ethanolate (B101781) or potassium carbonate, in a suitable solvent like ethanol or N,N-dimethylformamide (DMF). nih.gov
One specific method involves dissolving 4,5-diphenyl-4H-1,2,4-triazole-3-thione in DMF, followed by the addition of potassium carbonate and ethyl bromoacetate. nih.gov The mixture is then refluxed to produce ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. nih.gov Another approach starts with the cyclization of 1,4-diphenyl thiosemicarbazide (B42300) in an alkaline medium to form 4,5-diphenyl-4H-1,2,4-triazole-3-thione, which is then reacted with ethyl bromoacetate. nih.gov
Furthermore, 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids can be synthesized by heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid. zsmu.edu.ua These resulting thioacetic acids can be further modified to form various salts. zsmu.edu.ua
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4,5-disubstituted-4H-1,2,4-triazole-3-thione | Ethyl bromoacetate, Base (e.g., NaOEt, K2CO3) | Ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | eurekaselect.comresearchgate.net |
| 4,5-diphenyl-4H-1,2,4-triazole-3-thione | Ethyl bromoacetate, K2CO3, DMF | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | nih.gov |
| 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thione | Chloroacetic acid | 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acid | zsmu.edu.ua |
Synthesis of Triazine Thioacetate Derivatives
The synthesis of triazine thioacetate derivatives can be achieved through the reaction of a triazine-thione with ethyl chloroacetate (B1199739). For example, a series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives were synthesized from the corresponding 5,6-diaryl-3-thioxo-1,2,4-triazin-2(3H)-yl compounds. researchgate.net The reaction is typically performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) with the addition of a base such as potassium carbonate. researchgate.net
In a general procedure, the appropriate 5,6-diaryl-1,2,4-triazine-3-thione derivative is dissolved in DMSO, followed by the addition of ethyl chloroacetate and potassium carbonate. researchgate.net The reaction mixture is then stirred to yield the desired ethyl 2-((5,6-diaryl-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate. researchgate.net Another example involves the reaction of 4-amino-3-thioxo-6-substituted-1,2,4-triazin-ones with ethyl bromoacetate in a mixture of ethanol and DMF at room temperature to afford the corresponding this compound derivative. researchgate.net
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5,6-diaryl-1,2,4-triazine-3-thione | Ethyl chloroacetate, K2CO3, DMSO | Ethyl 2-((5,6-diaryl-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate) | researchgate.net |
| 4-amino-3-thioxo-6-substituted-1,2,4-triazin-one | Ethyl bromoacetate, EtOH-DMF | Ethyl 2-((4-amino-6-substituted-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetate | researchgate.net |
Synthesis of Pyrimidine (B1678525) Thioacetate Derivatives
The synthesis of pyrimidine thioacetate derivatives often starts from a pyrimidine-thiol precursor. A notable example is the synthesis of 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid/thioacetate. tandfonline.com This is achieved by reacting 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole with either chloroacetic acid or ethyl chloroacetate. tandfonline.com The reaction is typically carried out in ethanol with potassium carbonate as a base, under reflux conditions. tandfonline.com The mixture is then cooled, poured into ice-cold water, and neutralized to yield the final product. tandfonline.com
Another approach involves the reaction of pyridothienopyrimidine-4'(3'H)-thiones with ethyl chloroacetate to form the corresponding this compound derivatives. nih.gov
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole | Chloroacetic acid/ethyl chloroacetate, K2CO3, EtOH | 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid/thioacetate | tandfonline.com |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine]-4'(3'H)-thione | Ethyl chloroacetate | Ethyl (pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'-yl)thioacetate | nih.gov |
Synthesis of Imidazole (B134444) Thioacetate Derivatives
The synthesis of imidazole thioacetate derivatives can be initiated from imidazole-2-thione compounds. For instance, ethyl 2-((1-benzoyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)thio)acetate is synthesized by reacting benzoyl thiourea (B124793) with ethyl 2-chloroacetate in 1,4-dioxane (B91453) with potassium carbonate. pharmainfo.in Another method involves the reaction of 2-mercaptobenzimidazole (B194830) with ethyl chloroacetate. uobaghdad.edu.iq In this procedure, 2-mercaptobenzimidazole is first reacted with sodium hydride in dioxane to form the corresponding salt, which is then reacted with ethyl chloroacetate to yield ethyl 2-(benzylthio)benzimidazole acetate (B1210297). uobaghdad.edu.iq
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Benzoyl thiourea | Ethyl 2-chloroacetate, K2CO3, 1,4-dioxane | Ethyl 2-((1-benzoyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)thio)acetate | pharmainfo.in |
| 2-Mercaptobenzimidazole | 1. NaH, dioxane 2. Ethyl chloroacetate | Ethyl 2-(benzylthio)benzimidazole acetate | uobaghdad.edu.iq |
Synthesis of Quinazolinone Thioacetate Derivatives
Quinazolinone thioacetate derivatives are commonly synthesized by the alkylation of 2-thioxo-quinazolinones with ethyl haloacetates. For example, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be reacted with ethyl bromoacetate in dry acetone containing anhydrous potassium carbonate to afford ethyl 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate. nih.gov
Another synthetic route starts with anthranilic acid, which is converted in a series of steps to methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. researchgate.net This involves the esterification of anthranilic acid, reaction with chloroacetyl chloride, conversion to a thiocyanato compound, and subsequent cyclization. researchgate.net Similarly, substituted anthranilic acid can be reacted with 3-chlorophenylisothiocyanate to give [3-(3-chlorophenyl)-2-mercaptoquinazoline-4(3H)-one], which is then treated with ethyl chloroacetate in the presence of potassium carbonate to yield the corresponding thioacetate derivative. rdd.edu.iqanjs.edu.iq
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Ethyl bromoacetate, K2CO3, dry acetone | Ethyl 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate | nih.gov |
| Anthranilic acid | Series of reactions including esterification, reaction with chloroacetyl chloride, conversion to thiocyanato compound, and cyclization | Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | researchgate.net |
| Substituted anthranilic acid | 1. 3-chlorophenylisothiocyanate 2. Ethyl chloroacetate, K2CO3 | Ethyl [-4-oxo-3,4-dihydroquinazoline-2-yl)thio)acetate] | rdd.edu.iqanjs.edu.iq |
Synthesis of Monoterpene Thioacetates
Monoterpene thioacetates can be synthesized through the reaction of monoterpenes or their derivatives with thioacetic acid. For example, (R,S)-α-terpineol reacts with thioacetic acid in n-hexane to produce α-terpineol thioacetate derivatives. nih.gov Another method involves the thia-Michael addition of thioacetic acid to α,β-unsaturated monoterpene ketones. For instance, pinocarvone (B108684) reacts with thioacetic acid in the presence of pyridine (B92270) to form ketothioacetates. encyclopedia.pub
The reaction of (−)-myrtenal with thioacetic acid results in the selective 1,4-addition to yield 2-formylisopinocampheyl-3-thioacetate with high yield and diastereoselectivity. mdpi.com Similarly, (1S)-(−)-verbenone can be reacted with thioacetic acid to produce verbanone-2-thioacetate. mdpi.comresearchgate.net
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| (R,S)-α-terpineol | Thioacetic acid, n-hexane | α-terpineol thioacetate | nih.gov |
| Pinocarvone | Thioacetic acid, pyridine | Pinocarvone ketothioacetate | encyclopedia.pub |
| (−)-Myrtenal | Thioacetic acid | 2-Formylisopinocampheyl-3-thioacetate | mdpi.com |
| (1S)-(−)-Verbenone | Thioacetic acid | Verbanone-2-thioacetate | mdpi.comresearchgate.net |
Synthesis of Thiol-End-Functionalized Polymers via Thioacetate Initiators
Thioacetate-based initiators are instrumental in synthesizing thiol-end-functionalized polymers. These initiators can be used in polymerization techniques like cationic ring-opening polymerization (CROP) and atom transfer radical polymerization (ATRP).
For the CROP of 2-alkyl-2-oxazolines, functional initiators carrying a thioacetate group, such as tosylate and nosylate (B8438820) derivatives, can be synthesized. kit.eduresearchgate.net These initiators are prepared in a two-step process from commercial reagents, which includes a phototriggered thiol-ene radical addition. kit.eduresearchgate.net The nosylate initiator, for example, provides excellent control over the polymerization of 2-ethyl-2-oxazoline. kit.eduresearchgate.netresearchgate.net The resulting thioacetate end group can then be cleaved using a base like triazabicyclodecene to yield a mercapto terminus. kit.eduresearchgate.net
In ATRP, the bromine end group of polymers like poly(methyl methacrylate) can be converted into a thioacetate group, which is then hydrolyzed to a thiol functionality. acs.org This method allows for the synthesis of well-defined thiol-end-functionalized (meth)acrylic polymers. acs.org
| Polymerization Method | Initiator/Precursor | Monomer | Key Steps | Reference |
|---|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Thioacetate-based tosylate and nosylate initiators | 2-ethyl-2-oxazoline | 1. Synthesis of initiator via phototriggered thiol-ene addition. 2. Polymerization. 3. Cleavage of thioacetate to thiol. | kit.eduresearchgate.netresearchgate.net |
| Atom Transfer Radical Polymerization (ATRP) | Polymer with bromine end group | (Meth)acrylic monomers | 1. Conversion of bromine end group to thioacetate. 2. Controlled hydrolysis to thiol. | acs.org |
Synthesis of Aliphatic Thiol Surfactants via Thioacetate Intermediates
The synthesis of aliphatic thiol surfactants often employs a protection strategy for the highly reactive thiol group to prevent unwanted side reactions, such as oxidation to disulfides. The thioacetate group serves as an effective protecting group in this context. The general methodology involves the introduction of a thioacetate group into an aliphatic backbone, which is later deprotected to reveal the desired thiol surfactant.
A common route involves the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate, to form an alkyl thioacetate intermediate. ias.ac.in This intermediate is stable and can be purified before the final deprotection step. ias.ac.in The deprotection, or hydrolysis, of the thioacetate to the free thiol can be achieved under various conditions. While traditional methods use strong acids or bases, these can be harsh and may affect other functional groups in the molecule. case.edu Milder and more selective methods have been developed. For instance, the deprotection of aliphatic thioacetates can be accomplished using reagents like lithium aluminum hydride or through alkaline hydrolysis. ias.ac.inresearchgate.net
A notable application of this strategy is in the preparation of thiol surfactants designed to stabilize gold nanoparticles. case.eduresearchgate.net In one approach, an aliphatic acid is first esterified with an aliphatic alcohol. case.edu The resulting structure can then be converted to an alkyl bromide, which subsequently reacts to form a thioacetate intermediate. case.edu The final step is the deprotection of this thioacetate to yield the aliphatic thiol surfactant. researchgate.net This multi-step process allows for the construction of thiol surfactants with tunable lengths, which is crucial for controlling the properties of the resulting nanoparticles. case.eduresearchgate.net
An alternative to the classic hydrolysis involves using catalytic amounts of tetrabutylammonium (B224687) cyanide (TBACN) in the presence of a protic solvent to transform the thioacetate group into a free thiol. researchgate.net This method is noted for its mildness and efficiency. researchgate.net
| Intermediate Type | Reagents for Formation | Deprotection Method | Final Product |
| Alkyl Thioacetate | Alkyl Halide + Potassium Thioacetate | Alkaline Hydrolysis / LiAlH₄ | Aliphatic Thiol |
| Alkyl Thioacetate | Alkyl Halide + Thioacetate Salt | Catalytic Tetrabutylammonium Cyanide (TBACN) | Aliphatic Thiol |
| Thioacetate Ester | Michael addition of Thiolacetic Acid to α,β-unsaturated ester | Acid-catalyzed Hydrolysis (e.g., 5% HCl) | 3-Mercaptoalkanoate |
Advanced Synthetic Strategies Utilizing this compound
This compound and its corresponding thioacetate anion are valuable reagents in advanced organic synthesis, enabling efficient construction of carbon-sulfur bonds and facilitating complex molecular transformations.
A significant advancement in carbohydrate chemistry is the development of a one-pot method for the synthesis of acylated deoxyglycosides from glycosyl thioacetates. nih.govacs.org This process circumvents the need for harsh reagents like Raney nickel, which has safety and disposal concerns. acs.org
The method involves two key steps performed sequentially in the same reaction vessel. acs.org First, the glycosyl thioacetate is subjected to selective deacetylation using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in dimethylformamide (DMF) at room temperature. acs.org This step is remarkably fast, often completing within 2 to 5 minutes, to generate an intermediate glycosyl thiol. acs.org Following this, desulfurization is initiated by adding a phosphine (B1218219) reagent, such as tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP·HCl), and irradiating the mixture with ultraviolet (UV) light from a mercury lamp for 1 to 2 hours. nih.govacs.org
This one-pot protocol has been successfully applied to synthesize various 2-deoxyglycoside derivatives with good yields. acs.org Furthermore, the strategy has been extended to the simultaneous removal of two thioacetate groups to create 2,4-dideoxy glycosides. nih.gov For example, 2,4-di-thioacetate mannoside precursors, when treated with hydrazine hydrate and then TCEP·HCl under UV light, yielded the corresponding 2,4-dideoxy glycosides in yields of 80-84%. nih.gov This efficient method provides a valuable tool for accessing complex deoxyglycosides, which are important components of many natural products. nih.govacs.org
| Substrate | Key Reagents | Conditions | Product | Yield |
| Glycosyl Thioacetate | 1) N₂H₄·H₂O (1.8 equiv) 2) TCEP·HCl (2.5 equiv) | 1) DMF, rt, 2-5 min 2) UV light (500W), rt, 1-2 h | Acylated Deoxyglycoside | Good acs.org |
| 2,4-di-SAc Mannoside | 1) N₂H₄·H₂O (2.5 equiv) 2) TCEP·HCl (3.0 equiv) | 1) DMF, rt, 4 min 2) UV light | 2,4-di-deoxy Glycoside | 80-84% nih.gov |
| 4-SAc Mannoside | 1) N₂H₄·H₂O 2) TCEP·HCl | 1) DMF, rt 2) UV light | 4-deoxy Mannoside | 79-81% nih.gov |
A facile and environmentally friendly one-pot method for the direct synthesis of sulfides and sulfoxides has been developed, utilizing potassium thioacetate (PTA) as a sulfur source. rsc.org This approach avoids the use of foul-smelling thiols and metal catalysts. rsc.org
The synthesis begins with the reaction of a benzyl (B1604629) bromide with potassium thioacetate in a solvent like methanol. rsc.org This Sₙ2 substitution reaction forms a benzyl thioacetate intermediate. rsc.org After a couple of hours, a base such as potassium carbonate is added to the same pot. rsc.org The base facilitates the deacetylation of the thioacetate, generating a potent sulfide (B99878) (S⁻) nucleophile in situ. rsc.org This nucleophile then readily reacts with an added electrophile (e.g., an alkyl halide) to furnish the desired unsymmetrical sulfide. rsc.org
This methodology is compatible with a wide range of functional groups and has been used to prepare a diverse series of benzylic sulfides, including those containing alkyl, alkenyl, and alkynyl moieties, in good yields. rsc.org
Furthermore, the protocol can be extended to the selective synthesis of sulfoxides. rsc.org By introducing an oxidizing agent, Oxone®, into the reaction mixture after the sulfide has formed, a selective oxidation to the corresponding sulfoxide can be achieved, often avoiding over-oxidation to the sulfone. rsc.org This one-pot, three-step sequence (thioacetylation, deacetylation/sulfide formation, and oxidation) represents a highly efficient strategy for accessing valuable organosulfur compounds from simple precursors. rsc.org
| Starting Material (Electrophile 1) | Reagents | Electrophile 2 | Product Type |
| Benzyl Bromide | 1) Potassium Thioacetate (PTA) in MeOH 2) K₂CO₃ | Alkyl Halide | Unsymmetrical Sulfide |
| Benzyl Bromide | 1) Potassium Thioacetate (PTA) in MeOH 2) K₂CO₃ 3) Oxone® | Alkyl Halide | Unsymmetrical Sulfoxide |
Mechanistic Investigations of Ethyl Thioacetate Reactivity
Nucleophilic Acyl Substitution Reactions
Ethyl thioacetate (B1230152), like other thioesters, participates in nucleophilic acyl substitution reactions. askfilo.com These reactions are fundamental to its chemistry and involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the displacement of the ethylthiolate leaving group. libretexts.org The general mechanism proceeds through a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com The reactivity of the thioester functional group is greater than that of its oxoester counterpart, ethyl acetate (B1210297), primarily because the resonance stabilization between the sulfur lone pair and the carbonyl group is less effective than with oxygen. brainly.com This reduced stabilization makes the carbonyl carbon of ethyl thioacetate more electrophilic and thus more susceptible to nucleophilic attack. brainly.comyale.edu
The reaction of this compound with amines, known as aminolysis, to form an amide and ethanethiol (B150549) is a well-studied nucleophilic acyl substitution reaction. acs.orgwarwick.ac.uk Kinetic investigations reveal that the mechanism can be either a one-step concerted process or a multi-step pathway involving a zwitterionic tetrahedral intermediate. researchgate.net The specific pathway is influenced by factors such as the pKₐ of the attacking amine and the nature of the solvent. researchgate.net Brønsted-type plots, which correlate the nucleophilic rate constant (kₙ) with the amine's pKₐ, are often used to diagnose the mechanism. Linear plots with high slopes (β values of 0.8–1.0) or biphasic plots are indicative of a stepwise mechanism, while linear plots with lower slopes (β values of 0.4–0.6) suggest a concerted reaction. researchgate.net
Computational studies have provided detailed insights into the transition state structures and energies for the aminolysis of this compound. For the reaction with ammonia (B1221849), both concerted and stepwise mechanisms have been evaluated. acs.orgnih.gov The stepwise pathway proceeds through a tetrahedral intermediate, and the calculations predict that this pathway, involving water-catalyzed proton transfer, is the more likely route. acs.org
The transition states for the stepwise mechanism involve the formation and breakdown of the tetrahedral intermediate. In the first step (formation of the intermediate), the transition state shows significant N-C bond formation. In the second, rate-determining step (breakdown of the intermediate), the C-S bond is cleaved. acs.org Calculations indicate that the activation energy for the formation of the tetrahedral intermediate is lower for this compound compared to ethyl acetate. acs.org
Table 1: Calculated Activation Energies for the Aminolysis of this compound vs. Ethyl Acetate with Ammonia Data sourced from computational studies. acs.org
| Reaction Step | Reactant | Activation Energy (kcal/mol) |
| Step 1: Intermediate Formation | This compound | 1.2 - 1.7 kcal/mol lower than oxoester |
| Ethyl Acetate | Higher than thioester | |
| Step 2: Intermediate Breakdown | This compound | Lower than oxoester |
| Ethyl Acetate | Higher than thioester |
The solvent plays a critical role in determining the reaction pathway and kinetics of this compound aminolysis. acs.orgresearchgate.net In aqueous solutions, water molecules can act as catalysts by facilitating proton transfers, which stabilizes the transition states and intermediates in a stepwise mechanism. acs.org Computational models have explicitly shown that specific water molecules can form hydrogen-bonding networks that lower the activation energy barriers for both the formation and breakdown of the tetrahedral intermediate. acs.orgnih.gov
The polarity and hydrogen-bonding capability of the solvent can influence the stability of the zwitterionic tetrahedral intermediate. researchgate.netresearchgate.net In protic solvents like water or ethanol (B145695) mixtures, the stepwise mechanism is often favored due to the solvent's ability to stabilize the charged intermediate through hydrogen bonds. acs.orgresearchgate.net In contrast, less polar or aprotic solvents may favor a more concerted mechanism where charge separation in the transition state is minimized. nih.gov The choice of solvent can therefore be a tool to modulate the reaction mechanism, shifting it from concerted to stepwise by changing the solvent environment. researchgate.net
A key characteristic of this compound is its enhanced reactivity toward amine nucleophiles compared to its oxygen analog, ethyl acetate. acs.org Numerous studies have confirmed that the rate of aminolysis for thioesters is significantly faster, often by a factor of 100 or more, than for corresponding oxoesters. warwick.ac.uknih.gov
This difference in reactivity was historically attributed to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻), suggesting the breakdown of the tetrahedral intermediate was the rate-limiting step. acs.org However, more recent computational and experimental work has shown that thioesters are also more reactive in the initial nucleophilic addition step. acs.org The primary reasons for this enhanced reactivity are:
Reduced Ground-State Stabilization: The lone pair of electrons on the sulfur atom in this compound is less effective at resonance stabilization of the carbonyl group compared to the oxygen atom in ethyl acetate. This makes the carbonyl carbon of the thioester more electrophilic. brainly.comacs.org
Transition State Stabilization: The larger size and greater polarizability of sulfur can better stabilize the developing negative charge in the transition state. nih.gov
Table 2: Relative Reactivity of Thioesters vs. Oxoesters with Various Nucleophiles Data compiled from multiple studies. acs.orgnih.gov
| Nucleophile | Approximate Reactivity Ratio (Thioester / Oxoester) |
| Ammonia/Amines | ~100-fold faster |
| Hydroxide (B78521) Ion | ~1 (nearly equivalent) |
| Carbanions | >2000-fold faster |
The hydrolysis of this compound to yield acetic acid and ethanethiol can proceed under acidic, basic, or neutral conditions. researchgate.netlongdom.org Unlike aminolysis, the reactivity of thioesters toward hydrolysis by hydroxide ion is remarkably similar to that of their oxoester counterparts. acs.orgnih.gov This observation stands in contrast to the significantly higher reactivity of thioesters with amine and other non-oxygen nucleophiles. acs.org
Kinetic studies have explored these pathways. researchgate.net
Alkaline Hydrolysis: In basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion. The similar rates between thioesters and oxoesters in this reaction have been a subject of extensive study, with explanations focusing on the balance between ground-state destabilization and transition-state effects. acs.orgnih.gov
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which activates the carbonyl group toward nucleophilic attack by a water molecule.
Neutral Hydrolysis: The uncatalyzed reaction with water is generally slow but can be observed. longdom.org Computational studies on the neutral hydrolysis of ethyl acetate suggest that a stepwise path involving a cluster of water molecules to facilitate proton relay is more favorable than a simple concerted path. nih.gov A similar complex mechanism is expected for this compound.
This compound exhibits heightened reactivity with a range of other heteroatom nucleophiles besides amines, particularly with soft nucleophiles like thiolates. warwick.ac.uk The thiol-thioester exchange, a reaction with a thiolate nucleophile to form a new thioester, is a notable example. warwick.ac.uk This reactivity pattern underscores the principle of hard and soft acids and bases (HSAB), where the soft electrophilic carbonyl carbon of the thioester reacts favorably with soft nucleophiles.
Studies have shown that thioesters are significantly more reactive than oxoesters towards nucleophiles such as:
Thiolates: The reaction with thiolate nucleophiles is much faster for thioesters than for oxoesters. warwick.ac.uk
Alkoxides: While less dramatic than with amines or thiolates, thioesters still show enhanced reactivity towards alkoxides compared to oxoesters. acs.org
Carbanions: The difference in reactivity is exceptionally large, with thioesters reacting at least 2000 times faster than oxoesters with carbanion nucleophiles. nih.gov
In some synthetic applications, thioacetate itself (often from potassium thioacetate) is used as a sulfur nucleophile to react with electrophilic centers, such as in the synthesis of α-thio ketones or in copper-catalyzed cross-coupling reactions with aryl halides. conicet.gov.arrsc.org
Aminolysis Mechanisms and Kinetics
Radical-Mediated Transformations
The reactivity of this compound and its parent thioacid, thioacetic acid, can be harnessed through radical-mediated pathways. These transformations often involve the generation of highly reactive thiyl radical intermediates that can participate in a variety of subsequent reactions.
Generation and Reactivity of Thiyl Radicals
Acyl thiyl radicals (R-C(O)S•) are key intermediates derived from thioacids like thioacetic acid, the precursor to this compound. The relative weakness of the S-H bond in thiols (with a bond dissociation energy of approximately 365 kJ/mol) facilitates the homolytic cleavage required for radical formation. mdpi.com Several methods are employed to generate these radicals:
Hydrogen Atom Abstraction: A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermolysis generates carbon-centered radicals. mdpi.com These radicals readily abstract a hydrogen atom from the thiol group of thioacetic acid to produce the acyl thiyl radical. mdpi.comwikipedia.org
Photolysis and Radiolysis: Direct UV irradiation or radiolysis can induce homolytic cleavage of the S-H bond, providing a valuable pathway to thiyl radical formation. mdpi.com Photochemical initiation can also be achieved using a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP), sometimes in conjunction with a photosensitizer. rsc.orgresearchgate.net
Redox Processes: Single-electron transfer (SET) mechanisms can generate thiyl radicals. rsc.org Oxidants like manganese(III) complexes or surface-activated nanoparticles (e.g., CdS) under visible light irradiation can oxidize thioacetates to form the corresponding thiyl radicals. mdpi.comrsc.org
Once generated, these electrophilic thiyl radicals are versatile reactive intermediates. acs.org They readily participate in addition reactions with unsaturated bonds, such as alkenes and alkynes, and can undergo further fragmentation depending on the reaction conditions. mdpi.comrsc.org Their reactivity is central to processes like the acyl thiol-ene reaction and dethiocarboxylation.
Acyl Thiol-Ene Reactions
The acyl thiol-ene reaction is a powerful method for carbon-sulfur bond formation, enabling the synthesis of thioesters. rsc.orgresearchgate.net The mechanism involves the radical addition of an acyl thiyl radical, generated from a thioacid, across a carbon-carbon double bond.
The key steps are:
Initiation: Generation of the acyl thiyl radical (e.g., from thioacetic acid) as described in section 3.2.1.
Propagation: The acyl thiyl radical adds to an alkene. This addition typically proceeds with anti-Markovnikov selectivity, where the sulfur atom adds to the less substituted carbon of the double bond. This regioselectivity occurs via the formation of the more stable carbon-centered radical intermediate. rsc.orgresearchgate.net
Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of thioacetic acid, propagating the radical chain and forming the thioester product.
This reaction has been successfully applied to synthesize a variety of biomolecular thioester derivatives, including those of peptides, lipids, and carbohydrates, often under mild photochemical conditions. researchgate.net
Table 1: Acyl Thiol-Ene Reaction Scope
This table summarizes the scope of the acyl thiol-ene reaction between various thioacids and alkenes, showcasing the versatility of this transformation.
| Thioacid Source (Protected Form) | Alkene Substrate | Product Type | Isolated Yield (%) | Reference |
| Trityl Thioesters (1-18) | Serine-derived alkene 20 | Amino Acid Thioesters | Varies | researchgate.net |
| Trityl Thioester 1 | Alkene 21 | Carbohydrate Thioester | Moderate-Good | researchgate.netresearchgate.net |
| Trityl Thioesters 7-9 | Alkenes 22-23 | Lipid Thioesters | Moderate-Good | researchgate.netresearchgate.net |
| Thioacetic acid | Peracetylated GlcNAc derivative | δ-thioacetate | >80% | rsc.org |
Dethiocarboxylation Mechanisms
Under certain conditions, acyl thiyl radicals generated from thioacids can undergo a competing reaction known as dethiocarboxylation. rsc.org This process involves the fragmentation of the thioacid radical through the elimination of carbonyl sulfide (B99878) (COS), resulting in the formation of a carbon-centered radical. rsc.orgresearchgate.net
The general mechanism is: R-C(O)S• → R• + COS
This pathway is particularly relevant for α-amidothioacids, which have been observed to be prone to radical dethiocarboxylation upon UV irradiation. ucl.ac.uk The resulting carbon-centered radical can then participate in subsequent reactions, such as hydrogen atom transfer (HAT), to yield a final product where the thioacyl group has been replaced by a hydrogen atom. rsc.org This mechanism has been utilized for the synthesis of C-terminal N-alkylamide peptides from C-terminal thioacids. rsc.org The efficiency of dethiocarboxylation can be influenced by reaction conditions, with photochemical methods (both UV and blue LED irradiation) proving effective. rsc.org
Catalytic Reaction Mechanisms
This compound and its corresponding salt, potassium thioacetate, are important reagents in metal-catalyzed cross-coupling reactions for the formation of C–S bonds. Copper-based catalytic systems are particularly prevalent.
Cu-Catalyzed C-S Cross-Coupling Reactions
Copper-catalyzed C–S cross-coupling reactions, often referred to as modified Ullmann condensations, provide an efficient route to synthesize S-aryl thioacetates. These reactions typically involve the coupling of an aryl halide (e.g., aryl iodide) with a sulfur nucleophile like potassium thioacetate (KSAc). acs.orgconicet.gov.arresearchgate.net The process is facilitated by a copper catalyst, often Cu(I), in the presence of a ligand such as 1,10-phenanthroline. acs.orgconicet.gov.arresearchgate.net These methods are valued for their use of an inexpensive and less toxic metal catalyst compared to palladium. researchgate.net
The reaction conditions are generally mild, with systems like CuI/1,10-phenanthroline in toluene (B28343) at 100 °C being effective. researchgate.net The choice of ligand and solvent can be crucial for catalytic activity and reaction efficiency. researchgate.net
Table 2: Conditions for Cu-Catalyzed C-S Cross-Coupling
This table presents typical reaction conditions for the copper-catalyzed cross-coupling of aryl iodides with potassium thioacetate.
| Copper Source | Ligand | Solvent | Temperature (°C) | Result | Reference |
| CuI | 1,10-phenanthroline | Toluene | 100 | Good to excellent yields of S-aryl thioacetates | researchgate.net |
| Cu₂O | Ethyl 2-oxocyclohexanecarboxylate | DMSO | 80 | Good to excellent yields of coupling products | researchgate.net |
| CuI | 1,10-phenanthroline | Toluene:MeCN | N/A | Mechanistic Study | conicet.gov.ar |
The mechanism of the copper-catalyzed C–S cross-coupling reaction has been investigated through both experimental and computational studies. acs.orgconicet.gov.ar The dominant pathway is determined to be an oxidative addition-reductive elimination cycle involving Cu(I) and Cu(III) intermediates. acs.orgconicet.gov.arresearchgate.net
The key mechanistic steps are:
Formation of the Active Catalyst: In the presence of a ligand like 1,10-phenanthroline, the Cu(I) source reacts with potassium thioacetate to form the catalytically active species, often identified as a [Cu(I)(ligand)(SAc)] complex. acs.orgconicet.gov.arresearchgate.net
Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center. This is the rate-limiting step of the catalytic cycle. researchgate.net The addition results in the formation of a transient, unstable pentacoordinated Cu(III) intermediate, [Ar-Cu(III)(ligand)(SAc)(X)]. acs.orgconicet.gov.arresearchgate.net This Cu(I) to Cu(III) oxidation is energetically more favorable than alternative pathways like single-electron transfer (SET) or halogen atom transfer. acs.orgconicet.gov.ar Radical probe experiments have shown no evidence of radical species, supporting the oxidative addition pathway over a radical mechanism. acs.orgconicet.gov.ar
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, a facile step compared to oxidative addition. researchgate.net This step forms the C–S bond of the S-aryl thioacetate product (Ar-SAc) and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net
This Cu(I)/Cu(III) catalytic cycle is a plausible mechanism for a range of copper-catalyzed cross-coupling reactions. nih.govnih.gov
Computational Studies on Catalytic Cycles
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of catalytic cycles involving thioesters like this compound. These studies provide insights into reaction pathways, transition state structures, and the energetics of catalytic processes that are often difficult to discern through experimental methods alone.
One area of focus has been the copper-catalyzed C–S cross-coupling reaction, a fundamental transformation in organic synthesis. A joint experimental and computational study on the Ullmann-type reaction between potassium thioacetate and iodobenzene, catalyzed by a CuI/1,10-phenanthroline system, explored various potential mechanisms. acs.orgconicet.gov.ar DFT calculations indicated that the oxidative addition-reductive elimination pathway, proceeding through an unstable Cu(III) intermediate, is energetically more favorable than other proposed mechanisms like single electron transfer (SET) or halogen atom transfer (HAT). acs.orgconicet.gov.ar The study identified [Cu(phen)(SAc)] as the key catalytically active species. acs.orgconicet.gov.ar
In a different context, DFT calculations were employed to understand the catalytic role of a pincer ruthenium(II)-PNN complex in the direct synthesis of amides from alcohols and amines. acs.org While not directly involving this compound, this type of computational analysis of catalytic cycles, which includes stages like alcohol dehydrogenation, hemiaminal formation and dehydrogenation, and catalyst regeneration, provides a framework for understanding related transformations. acs.org The principles of bifunctional double hydrogen transfer mechanisms explored in such studies could be relevant to reactions involving thioesters under similar catalytic systems. acs.org
Furthermore, computational models have been used to compare the reactivity of thioesters and their oxygen-containing counterparts. For instance, a study on the acyl-transfer reactions of ethyl acetate and this compound with ammonia predicted stepwise mechanisms involving water-catalyzed proton transfer for both. researchgate.net The results suggested that the thioester is more reactive in both the addition and elimination steps of the reaction. researchgate.net
These computational investigations highlight the power of theoretical chemistry to dissect complex catalytic cycles, providing a detailed, molecular-level understanding of the reactivity of this compound and related compounds.
Biocatalytic Mechanism Studies
The use of enzymes as catalysts (biocatalysis) for organic synthesis offers significant advantages in terms of selectivity and environmental compatibility. whiterose.ac.uk The mechanisms of these biocatalytic reactions involving this compound have been a subject of detailed investigation.
A key class of enzymes studied for their activity with this compound are acyltransferases. For example, acyltransferases from Pseudomonas protegens (PpATase) and Pseudomonas fluorescens (PfATase) have been shown to catalyze Friedel-Crafts C-acylation reactions. researchgate.net These enzymes facilitate the transfer of an acyl group to a substrate, and this compound has been identified as a highly effective acyl donor in these reactions. whiterose.ac.ukresearchgate.netacs.org Mechanistic studies, supported by quantum chemical calculations, have been performed on large models of the enzyme's active site to understand how these cofactor-independent enzymes operate. researchgate.net The active site contains a catalytic triad, often composed of serine, histidine, and aspartate residues, which is crucial for the enzymatic activity. unipd.it The serine's hydroxyl group, activated by the other residues, performs a nucleophilic attack on the carbonyl group of the thioester substrate. unipd.it This forms a covalent acyl-enzyme intermediate, releasing the thiol portion of the substrate. unipd.it Subsequently, a nucleophile, such as water or another substrate, attacks this intermediate to regenerate the enzyme and release the acylated product. unipd.it
In the context of Friedel-Crafts acylation of resorcinol (B1680541) derivatives, this compound was found to be the most suitable acyl donor, achieving up to >99% conversion. acs.org Research has identified that PpATase can utilize a wide range of acyl donors, including thioesters, to acetylate various resorcinol derivatives. researchgate.net The catalytic power of PpATase with thioesters as acyl donors has been specifically investigated, showing high product conversion, although the enzyme's sensitivity to high substrate loads was noted. researchgate.net
Another important biocatalytic application is the enzymatic hydrolysis of thioacetates to produce thiols, which are valuable flavor compounds. imreblank.ch Lipases and esterases are the primary biocatalysts for this purpose. imreblank.ch Studies on the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate using lipase (B570770) from Candida rugosa have demonstrated the efficiency of this process, with optimal yields achieved rapidly under mild, aqueous conditions. imreblank.ch The mechanism is analogous to ester hydrolysis, involving the formation of an acyl-enzyme intermediate. unipd.it
These studies underscore the detailed mechanistic understanding of how enzymes interact with this compound, enabling its use in green and highly selective synthetic methodologies.
Electrocatalytic Oxidative Transformations
Electrocatalysis provides a powerful and sustainable alternative to conventional chemical methods for driving oxidative transformations. While research specifically detailing the electrocatalytic oxidative transformation of this compound is not extensively documented in the provided sources, the principles can be inferred from studies on related organic acids and thioacids. pku.edu.cnnih.gov
Electrochemical methods often involve the generation of radical intermediates from substrates like carboxylic or thiocarboxylic acids. pku.edu.cn In the case of thiocarboxylic acids, electrolysis typically leads to the formation of C–S or S–X bonds rather than C–O bonds. pku.edu.cn An example of a related transformation is the electrochemical addition of thioacetic acid to phenyl acetylene, which demonstrates the ability to form C–S bonds under electrochemical conditions. pku.edu.cn
The general mechanism for the oxidative transformation of organic acids can involve either a direct oxidation at the anode or an indirect oxidation mediated by an electrochemically generated species. acs.org In photocatalytic and electrochemical approaches, a process known as proton-coupled electron transfer (PCET) can play a crucial role. acs.org This can occur through various pathways, such as an initial electron transfer followed by a proton transfer (ET/PT) or an initial proton transfer followed by an electron transfer (PT/ET). acs.org
While direct studies on this compound are sparse, the established principles of electrocatalytic oxidation of similar functional groups suggest a rich potential for developing novel synthetic methods. These methods could leverage the unique reactivity of radical intermediates generated under mild, oxidant-free conditions to achieve various carbon-heteroatom and sulfur-heteroatom bond formations. nih.gov
Catalytic Hydrogenation of Thioesters
The catalytic hydrogenation of thioesters, including this compound, represents a green and atom-economical method for producing alcohols and thiols. nih.gov This transformation is challenging because the thiol product can often poison traditional hydrogenation catalysts. nih.gov However, recent advancements have led to the development of robust catalytic systems capable of efficiently hydrogenating thioesters.
A notable breakthrough is the use of an acridine-based ruthenium pincer complex as a catalyst. nih.gov This system facilitates the direct hydrogenation of various thioesters to their corresponding alcohols and thiols with high efficiency and selectivity, operating without the need for additives. nih.gov A key advantage of this catalyst is its excellent tolerance to a wide range of functional groups, including amides, esters, and carboxylic acids, and its resistance to deactivation by the generated thiol. nih.gov
The general reaction for the hydrogenation of S-ethyl thioacetate would be: CH₃C(O)SCH₂CH₃ + 2H₂ → CH₃CH₂OH + CH₃CH₂SH
Table 1: Catalytic Hydrogenation of Various Thioesters This interactive table summarizes the hydrogenation results for different thioester substrates using an acridine-based ruthenium catalyst. Note that while the source describes the hydrogenation of various thioesters, it does not provide a specific data table for this compound itself, but for analogous compounds.
| Thioester Substrate | Product 1 (Alcohol) | Product 2 (Thiol) | Conversion (%) | Conditions |
| S-phenyl thioacetate | Ethanol | Thiophenol | >99 | Ru-1 (0.2 mol%), Dioxane, 150°C, 30 bar H₂, 2h nih.gov |
| S-hexyl thioacetate | Ethanol | Hexanethiol | >99 | Ru-1 (0.2 mol%), Dioxane, 150°C, 30 bar H₂, 2h nih.gov |
| S-tert-butyl thioacetate | Ethanol | tert-Butanethiol | >99 | Ru-1 (0.2 mol%), Dioxane, 150°C, 30 bar H₂, 2h nih.gov |
In contrast to thioester hydrogenation, the hydrogenation of ethyl acetate to ethanol has been more extensively studied using catalysts like copper chromite and Ni-based systems. researchgate.netmdpi.com These studies propose reaction pathways where the ester is first adsorbed onto the catalyst's active sites, followed by hydrogenation of the carbonyl group. mdpi.com While the substrate is an oxoester, the mechanistic principles of carbonyl activation and reduction are relevant.
The development of thiol-tolerant catalysts is a significant advancement, expanding the utility of hydrogenation reactions to organosulfur compounds and providing a sustainable route to valuable chemical products from thioesters like this compound. nih.gov
Intramolecular Reactions and Rearrangements
Addition-Cyclization Reactions
This compound and its derivatives can participate in intramolecular reactions, particularly addition-cyclization sequences, to form heterocyclic structures. These reactions leverage the nucleophilicity of the sulfur atom and the reactivity of other functional groups within the same molecule.
A relevant example involves the intramolecular cyclization of thioacetates derived from ortho-substituted α-(trifluoromethyl)styrenes. clockss.org In this process, a thioacetate group is positioned to react with a trifluoromethyl-activated double bond. clockss.org The reaction is initiated by the deacetylation of the thioacetate using a base like potassium carbonate in methanol (B129727), which generates a thiolate anion in situ. clockss.org This nucleophilic thiolate then readily undergoes an intramolecular addition to the electron-deficient alkene, leading to a 6-endo ring closure. clockss.org This specific pathway results in the formation of 4-trifluoromethylated isothiochromanes in high yields. clockss.org
Table 2: Intramolecular Cyclization of Thioacetate Derivatives This table presents the results for the base-mediated intramolecular cyclization of specific thioacetate precursors to form isothiochromane products.
| Starting Thioacetate | Product | Yield (%) | Diastereomer Ratio |
| 6a (R=H) | 4-Trifluoromethylisothiochromane (9a ) | 92 | — |
| 6b (R=Me) | 1-Methyl-4-trifluoromethylisothiochromane (9b ) | 80 | 57:43 |
| Data sourced from a study on the synthesis of isothiochromanes via intramolecular cyclizations. clockss.org |
The success of this reaction highlights how a thioacetate group can serve as a masked thiol, which is unmasked under the reaction conditions to act as an internal nucleophile. The regioselectivity of the cyclization (e.g., 6-endo closure) is often governed by the stereochemistry and stability of the forming ring system and transition states. clockss.orglibretexts.org
Computational studies on similar addition-cyclization reactions, such as those between propargyl cyanamides and thiols, reveal that the process occurs in multiple steps. researchgate.net These steps typically include an initial nucleophilic attack, conformational changes, a subsequent intramolecular cyclization to form a ring, and final proton transfer steps to yield the stable heterocyclic product. researchgate.net While not directly involving this compound, these mechanistic insights into nucleophilic addition followed by cyclization are broadly applicable to the intramolecular reactions of functionalized thioesters.
Thia-Michael Addition Reactions and C-S Bond Formation
The thia-Michael addition, or the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for carbon-sulfur (C-S) bond formation. researchgate.netulaval.casrce.hr This reaction is highly atom-economical and is widely used in the synthesis of biologically active compounds and materials. srce.hr While this compound itself is not the nucleophile in this reaction, its precursor, thioacetic acid, or its corresponding salt, potassium thioacetate, are frequently used as odorless and stable sources of the thiol or thiolate nucleophile required for the addition. researchgate.net
The general mechanism involves the 1,4-addition of a thiolate to a Michael acceptor (an electron-deficient alkene). mdpi.com The reaction can be catalyzed by either a base, which deprotonates a thiol to generate the more nucleophilic thiolate, or a Lewis/Brønsted acid, which activates the Michael acceptor towards nucleophilic attack. ulaval.camdpi.com
Table 3: Catalysts and Conditions for Thia-Michael Addition This interactive table summarizes various catalytic systems used for the thia-Michael addition reaction, a key method for C-S bond formation.
| Catalyst System | Michael Donor Source | Michael Acceptor Example | Conditions | Yield |
| Fe(OTf)₂ | Various Thiols | α,β-Unsaturated Carbonyls | EtOH, Room Temp ulaval.ca | Good to Excellent ulaval.ca |
| Yb(OTf)₃ | Potassium Thioacetate | α,β-Unsaturated Compounds | One-pot, sequential S-deacetylation researchgate.net | N/A |
| Amberlyst® A21 | Aliphatic/Aromatic Thiols | Ethyl Acrylate (B77674), Enones | Solvent-free mdpi.com | High mdpi.com |
| Triethylamine | Dodecanethiol | Ethyl Propiolate | Various Solvents nih.gov | Quantitative nih.gov |
In one strategy, potassium thioacetate is used as the sulfur source. The reaction proceeds via an initial nucleophilic substitution to generate a thioester, followed by Yb(OTf)₃-catalyzed S-deacetylation to release the thiolate in situ, which then undergoes the thia-Michael addition. researchgate.net This one-pot procedure provides an efficient route to β-thioether compounds. researchgate.net
Another approach uses thioacetic acid itself. For example, the reaction of mesityl oxide with thioacetic acid yields S-(1,1-dimethyl-3-oxobutyl) thioacetate. imreblank.ch This thioacetate can then be hydrolyzed, often enzymatically, to release the corresponding thiol product. imreblank.ch
The development of green synthetic approaches has led to the use of recyclable heterogeneous catalysts like Amberlyst® A21 or environmentally benign metal catalysts such as Fe(OTf)₂ under mild conditions. ulaval.camdpi.com These methods often provide high yields of the desired thia-Michael adducts and broaden the scope of the reaction to include a variety of thiols and Michael acceptors. ulaval.ca The versatility and efficiency of the thia-Michael addition make it a fundamental tool for constructing complex sulfur-containing molecules, often relying on thioacetate derivatives as convenient thiol precursors. srce.hr
Advanced Spectroscopic and Computational Characterization of Ethyl Thioacetate
Molecular Structure and Conformation Analysis
The conformational landscape of ethyl thioacetate (B1230152) is primarily defined by the rotation around the C(O)-S and S-C(ethyl) bonds. Research has consistently identified two primary conformers that exist in equilibrium.
Gas Phase Electron Diffraction Studies
Gas Phase Electron Diffraction (GED) has been a crucial experimental technique for determining the precise molecular structure and conformational properties of ethyl thioacetate in the gas phase. bvsalud.orgresearchgate.net These studies, often performed in conjunction with computational modeling, have provided definitive evidence for the existence of multiple conformers.
Investigations have identified two distinct structures:
An anti, anti conformer with Cₛ symmetry.
An anti, gauche conformer with C₁ symmetry. bvsalud.orgresearchgate.net
The "anti" designation refers to the orientation around the C(O)-S bond, where the carbonyl group is anti-periplanar to the S-C(ethyl) bond. The second term ("anti" or "gauche") describes the torsion around the S-C(ethyl) bond. While both conformers are present, their relative populations can be determined through detailed analysis of the diffraction intensities. For the related compound S-ethyl trifluorothioacetate, GED analysis revealed a mixture of 51(3)% anti, anti and 49(3)% anti, gauche conformers. bvsalud.org
Vibrational Spectroscopy (Infrared and Raman) for Conformational Elucidation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying and characterizing the different conformers of this compound in various physical states. bvsalud.orgresearchgate.net By analyzing the vibrational spectra, researchers can confirm the presence of the conformational isomers predicted by computational models and observed in GED experiments.
Liquid-phase Raman and gas-phase infrared spectra have clearly shown distinct bands corresponding to the anti, anti (Cₛ symmetry) and anti, gauche (C₁ symmetry) conformations. researchgate.net The assignment of these bands to specific vibrational modes of each conformer is facilitated by comparing the experimental spectra with frequencies calculated using quantum chemical methods. This correlative approach allows for a detailed conformational elucidation, confirming that both forms coexist in the liquid and gaseous states. bvsalud.orgresearchgate.net
| Vibrational Spectroscopy Findings for this compound |
| Techniques Used |
| Conformers Identified |
| Key Outcome |
Microwave Spectroscopic Investigations
Microwave spectroscopy provides high-resolution data on the rotational constants of molecules, allowing for the precise determination of molecular geometry and the study of internal dynamics. Investigations into this compound using this technique are ongoing. ifpan.edu.plaltervista.org Early work on various ethyl thioesters was reported in 1981. aip.org
More recent studies combine microwave spectroscopy with quantum chemical calculations to analyze the rotational spectrum of this compound. rwth-aachen.de As of 2024, the work is focused on a complete structure determination. altervista.org For the related precursor, thioacetic acid, pulsed-nozzle Fourier transform microwave spectroscopy has successfully identified and characterized both syn and anti conformers. researchgate.net These studies on this compound aim to provide highly accurate rotational constants and dipole moment components for each conformer, further refining our understanding of its structure.
Nuclear Magnetic Resonance (NMR) Studies of Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying chemical reactions in which thioacetates act as intermediates. While not typically used for primary conformational analysis of the stable molecule in the gas phase, ¹H and ¹³C NMR are frequently employed to detect and characterize transient species in solution.
In studies of the synthesis of alkane thiols, ¹H-NMR is used to monitor the conversion of the thioacetate intermediate, identified by its characteristic acetyl proton singlet (SCO-CH₃) around 2.3 ppm. amazonaws.com Similarly, ¹³C NMR has been used to confirm the formation of thioacetate as an intermediate in the reaction between carbon disulfide and acetate (B1210297) ions. rsc.org In more complex reactions, such as the addition of nucleophiles to ethyl thioacetoacetate, ¹H NMR has made it possible to detect transient intermediates like cyclic carbinolamines and measure their rates of decay. cdnsciencepub.com
Quantum Chemical and Molecular Modeling Studies
Theoretical calculations are essential for complementing and interpreting experimental data. They provide a detailed picture of the potential energy surface, molecular properties, and reaction pathways.
Ab Initio and Density Functional Theory (DFT) Calculations
A wide range of quantum chemical methods, including ab initio (such as Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT), have been applied to study this compound. bvsalud.orgresearchgate.net These calculations are fundamental to understanding its conformational preferences, vibrational frequencies, and reaction mechanisms.
Theoretical methods consistently predict two stable minima on the potential energy surface, corresponding to the Cₛ (anti, anti) and C₁ (anti, gauche) conformers. bvsalud.orgresearchgate.net DFT functionals like B3LYP and mPW1PW91, combined with basis sets such as 6-311++G**, have proven effective for conformational analysis of thioesters. aip.orgacs.org These calculations not only support the experimental findings from GED and vibrational spectroscopy but also provide energy differences between the conformers and the energy barriers to their interconversion. bvsalud.orgresearchgate.net
Furthermore, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to map the potential energy surface of the hydrolysis of S-ethyl thioacetate, identifying key intermediates and transition states in the solvent-free reaction. airitilibrary.com
| Parameter | Method | Basis Set | Finding | Reference |
| Conformational Analysis | Ab initio (MP2), DFT | Various | Confirms anti, anti (Cₛ) and anti, gauche (C₁) conformers. | bvsalud.org, researchgate.net |
| Conformational Analysis | DFT (B3LYP) | 6-311++G** | The cis form (O=C-S-C) is the prevailing conformation. | acs.org |
| Reaction Pathway | DFT (B3LYP) | 6-31++G(d,p) | Characterized potential energy surface for hydrolysis. | airitilibrary.com |
| Structure Refinement | Ab initio (MP2), DFT (B3LYP) | 6-31G* | Assisted in the interpretation of Gas Electron Diffraction data. | nih.gov |
Potential Energy Surface Mapping
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.netnumberanalytics.comlongdom.org It provides a map of all possible conformations and the energy landscapes that connect them. longdom.org The generation of a PES relies on the Born-Oppenheimer approximation, which allows the separation of nuclear and electronic motion. researchgate.netnumberanalytics.com By systematically changing the geometric parameters of a molecule, such as bond lengths and dihedral angles, and calculating the energy at each point, a multidimensional surface is constructed. longdom.org
Minima on the PES correspond to stable or metastable structures, while saddle points represent transition states between these minima. researchgate.net For instance, in a study of S-ethyl trifluorothioacetate, a related compound, computational calculations of the PES involving water molecules revealed that the transition state for hydrolysis could be stabilized and its activation energy lowered by the formation of water networks. researchgate.net The analysis of the PES is crucial for understanding reaction mechanisms, predicting stable conformers, and determining kinetic and thermodynamic properties of chemical processes. numberanalytics.com
Transition State Optimization and Characterization
Identifying and characterizing transition states (TS) on the potential energy surface is crucial for understanding reaction kinetics. A transition state is a first-order saddle point on the PES, representing the highest energy point along a reaction coordinate. researchgate.net Computational methods are employed to locate these TS geometries and calculate their energies.
A common procedure involves optimizing the geometry of a suspected transition state structure. This is often achieved using gradient norm minimization techniques. academicjournals.org The located structure is confirmed as a true transition state by performing a frequency calculation (Hessian matrix calculation). A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. academicjournals.org For example, in the study of the gas-phase elimination of the structurally similar ethyl acetate, the transition state was located and confirmed by the presence of a single negative eigenvalue in the Hessian matrix. academicjournals.org The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates complex wavefunctions into the familiar language of Lewis structures, with localized bonds, lone pairs, and antibonding orbitals. materialsciencejournal.orguni-muenchen.de This method provides detailed insights into intramolecular bonding, charge distribution, and hyperconjugative interactions. The analysis involves evaluating the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. materialsciencejournal.org
Table 1: Key Donor-Acceptor Interactions Analyzed in NBO
| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |
| σ (Sigma Bond) | σ* (Sigma Antibond) | σ → σ | Hyperconjugation, influences bond strengths and lengths. |
| n (Lone Pair) | σ (Sigma Antibond) | n → σ | Hyperconjugation, crucial for conformational stability. |
| π (Pi Bond) | π (Pi Antibond) | π → π | Resonance, indicates delocalized π-systems. |
| n (Lone Pair) | π (Pi Antibond) | n → π* | Resonance, significant in conjugated systems. |
Conformational Energy Landscape Exploration
The exploration of the conformational energy landscape of this compound reveals the molecule's preferred three-dimensional structures and the energy barriers that separate them. Computational studies using methods like Density Functional Theory (DFT) at the B3LYP/6-311++G** level have shown that, similar to other thioesters, this compound favors a cis planar conformation for the O=C-S-C moiety. acs.orgresearchgate.net
The rotation around the C(O)-S bond is a key conformational feature. The barrier to rotation between the more stable cis and the less stable trans conformer for mthis compound is calculated to be between 11-13 kcal/mol. acs.orgresearchgate.net For this compound specifically, further rotation of the ethyl group is considered. The potential energy curve for the rotation of the ethyl group's methyl component shows that a gauche position (with a dihedral angle of approximately 85°) corresponds to the structure with the minimum energy. acs.orgresearchgate.net This contrasts with ethyl acetate, which exhibits two minima. acs.orgresearchgate.net
Table 2: Conformational Data for this compound
| Feature | Description | Finding |
| O=C-S-C Conformation | The arrangement around the thioester group. | The cis planar form is the most stable conformation. acs.orgresearchgate.net |
| Ethyl Group Conformation | The orientation of the terminal methyl group relative to the C(O)-S plane. | The gauche position (φ ≈ 85°) represents the energy minimum. acs.orgresearchgate.net |
| Rotational Barrier | The energy required to rotate around the C(O)-S bond. | Calculated to be significant, similar to the 11-13 kcal/mol found for mthis compound. acs.orgresearchgate.net |
Molecular Docking Simulations for Biological Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, such as an this compound derivative, might interact with a biological target, typically a protein or enzyme. researchgate.neteurekaselect.com
Studies have been conducted on various this compound derivatives to explore their potential biological activities. For example, a series of ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives were synthesized and their interactions with cyclooxygenase (COX-1 and COX-II) enzymes, which are key targets in inflammation, were studied via docking analysis. researchgate.neteurekaselect.com The results showed that the compounds had good binding affinities for both enzymes, with one derivative exhibiting a maximum binding affinity of -8.1 kcal/mol with COX-I. researchgate.neteurekaselect.com Another study on different alkyl derivatives of a 1,2,4-triazole-3-thiol containing an this compound moiety also showed promising binding energies against COX-1 and COX-2. prolekare.czcsfarmacie.cz These simulations help in predicting the mechanism of action and guiding the design of more potent and selective inhibitors. researchgate.neteurekaselect.comprolekare.czcsfarmacie.cz
Table 3: Molecular Docking Binding Affinities of this compound Derivatives
| Compound Series | Biological Target | Range of Binding Affinities (kcal/mol) |
| Ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives | COX-I | Up to -8.1 researchgate.neteurekaselect.com |
| Ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives | COX-II | Good binding affinities reported researchgate.neteurekaselect.com |
| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1 / COX-2 | -6.672 to -7.843 prolekare.czcsfarmacie.cz |
Research Applications of Ethyl Thioacetate in Advanced Organic Synthesis
Utilization as an Acylating Agent in Complex Syntheses
Ethyl thioacetate (B1230152) serves as an effective acylating agent, transferring an acetyl group to various nucleophiles. This reactivity is particularly useful in the synthesis of complex organic molecules where traditional acylating agents may lack selectivity or require harsh reaction conditions.
One notable application is in biocatalytic Friedel-Crafts-type acylation reactions. d-nb.info Research has demonstrated that a C-acyltransferase from Pseudomonas protegens can utilize ethyl thioacetate as an acetyl donor for the C-acylation of resorcinol (B1680541) substrates. d-nb.infoacs.org This enzymatic process is significant as it facilitates C-C bond formation in an aqueous buffer, offering a greener alternative to chemical methods. d-nb.info In these reactions, the enzyme catalyzes the cleavage of the C-S bond in this compound, followed by the formation of a new C-C bond. d-nb.info Studies have identified this compound as a highly suitable acetyl donor, leading to high conversion rates and isolated yields without the need for base additives. d-nb.info
Detailed research findings have shown that in the absence of imidazole (B134444), C-acylation using this compound can achieve very high conversions. d-nb.info For instance, the acylation of a resorcinol substrate using this compound as the acyl donor resulted in an 81% conversion. d-nb.info This highlights the efficiency of this compound in enzymatic acylation processes.
Role as a Protecting Group for Carboxylic Acids
In the intricate landscape of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. numberanalytics.comwikipedia.org this compound can function as a protecting group for carboxylic acids, masking their reactivity to allow for selective transformations elsewhere in the molecule. The thioester functionality is generally stable under various reaction conditions but can be selectively removed when desired. researchgate.netuit.no
The use of a thioacetate group as a stable and economical protecting group for thiols, which can be derived from carboxylic acids, has been documented. researchgate.net This strategy is valuable in polymer chemistry, for instance, in the synthesis of thiol-end-functionalized poly(2-oxazoline)s. researchgate.net
Strategies for Selective Cleavage and Regeneration
The utility of any protecting group lies in its ease of selective cleavage to regenerate the original functional group. numberanalytics.comwikipedia.org For thioacetate esters, several methods for deprotection have been developed, offering chemists flexibility in their synthetic design.
Common strategies for the cleavage of the thioacetate group include:
Hydrolysis: Thioesters can be hydrolyzed back to the corresponding thiol and carboxylic acid. uit.nowikipedia.org This can be achieved under acidic or basic conditions. ontosight.ai
Reduction: Reagents like lithium aluminum hydride can be used to reduce thioesters, although this method may lack selectivity. uit.no
Thiomethoxide Treatment: A mild and selective deprotection can be achieved using sodium thiomethoxide. uit.norsc.org
Enzymatic Cleavage: Specific enzymes can be employed for the selective removal of the protecting group. numberanalytics.com
In the context of poly(2-oxazoline) synthesis, the thioacetate end group can be rapidly cleaved using triazabicyclodecene, yielding a mercapto terminus. researchgate.net Another method involves the use of sodium thiomethoxide for the deprotection of thioacetates. rsc.org
Precursor in the Synthesis of Diverse Organic Compounds
This compound's utility extends beyond acylation and protection, serving as a valuable precursor for a wide range of organic molecules. ontosight.airesearchgate.net Its structure allows for the strategic formation of various derivatives and the construction of key chemical bonds.
Formation of Other Carboxylic Acid Derivatives
This compound is a versatile starting material for the synthesis of other carboxylic acid derivatives. fiveable.melibretexts.org Through nucleophilic acyl substitution reactions, the thioethyl group can be displaced by other nucleophiles to generate amides, esters, and other related compounds. libretexts.org
For example, the reaction of this compound with amines can produce amides. This transformation is fundamental in the synthesis of peptides and other biologically active molecules. rsc.orgresearchgate.net Similarly, reaction with alcohols can yield esters. wikipedia.org
Construction of C-S and C-C Bonds
The construction of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds is fundamental to organic synthesis. researchgate.netwikipedia.org this compound and its derivatives are actively involved in reactions that forge these crucial linkages.
C-S Bond Formation: this compound is a precursor to the thioacetate anion, which is a potent nucleophile for forming C-S bonds. researchgate.net This is often achieved through the reaction of potassium thioacetate with alkyl halides. wikipedia.org This method is a common route to thioacetates, which can then be converted to other sulfur-containing compounds. rsc.org Copper-catalyzed cross-coupling reactions of chiral benzyl (B1604629) quaternary ammonium (B1175870) salts with sodium thioacetate have been used to synthesize chiral benzyl thioacetates. aimspress.comaimspress.com
C-C Bond Formation: As previously mentioned in the context of acylation, this compound plays a role in C-C bond formation. d-nb.info In biocatalytic Friedel-Crafts-type reactions, the enzymatic cleavage of the C-S bond of this compound precedes the formation of a C-C bond, leading to the synthesis of acylated aromatic compounds. d-nb.infoacs.org
Diversification of Peptides and Glycans
The modification and diversification of biomolecules such as peptides and glycans are crucial for studying their biological functions and for developing new therapeutics. rsc.orggoogle.com this compound and related thioesters are instrumental in these endeavors.
In peptide chemistry, thioesters are key components of native chemical ligation, a powerful method for the synthesis of large peptides and proteins. wikipedia.org Thioacid- and thioacetate-derived thiyl radicals are versatile intermediates for the diversification of peptides and glycans under mild conditions. rsc.org For instance, the acyl thiol-ene reaction, which can involve thioacetate derivatives, has been applied to the synthesis of thioester derivatives of biomolecules. rsc.org
In glycan chemistry, thioacetates are used in the synthesis of thioaldoses, which are important intermediates for the site-specific glycosylation of peptides and proteins. researchgate.net For example, peracetylated α-glycosyl chlorides can be displaced with thioacetate to give peracetylated β-thioacetates, which are then deprotected to yield the desired thioaldoses. researchgate.net These thioaldoses can then be coupled to cysteine-containing peptides to form disulfide-linked neoglycoconjugates. researchgate.net Furthermore, glycosyl thiols can be generated from reducing sugars in water using thioacetic acid, and these thiols can be used to create glycoconjugates like glycopeptides through thiol-ene click reactions. researchgate.net
Protein Labelling Strategies
The thioester functionality, as present in this compound, is a key player in various bioconiugation and protein labelling strategies. While this compound itself is more commonly referenced as a model compound for thermodynamic and mechanistic studies, the underlying thioacetylation chemistry is leveraged for protein modification. The reactivity of the thioester bond allows for the introduction of chemical handles onto proteins, enabling further analysis or functionalization.
Thioacylation, the process of introducing an acyl group via a thioester, can be a selective method for modifying proteins. Thioacylation reagents like carboxylic dithioesters and thioacids react selectively with aliphatic amines, such as the ε-amino group of lysine (B10760008) residues, to form stable thioamides under mild conditions without requiring a catalyst. nih.gov
A significant strategy involves the chemical conversion of amino acid residues. For instance, a serine residue within a protein's active site can be converted into a cysteine. This process involves the activation of the serine with an agent like phenylmethylsulfonyl fluoride (B91410) (PMSF), followed by a nucleophilic substitution (SN2) displacement of the resulting sulfonate ester by a thioacetate anion. The subsequent spontaneous hydrolysis of the thioacetyl group yields a cysteine residue, effectively introducing a reactive thiol group into the protein structure. mdpi.com This new cysteine can then be targeted with thiol-specific labelling reagents.
Furthermore, the thioacetyl group itself can serve as a target for labelling. Specialized reagents, such as the Visible Isotope-Coded Affinity Tag (VICAT), are designed to tag the thiol groups of cysteines or, notably, thioacetylated amino groups. nih.gov This approach allows for the absolute quantification of specific proteins in complex biological samples. The thermodynamic properties of simple thioesters like this compound provide insight into the energetics of these reactions. The Gibbs free energy (ΔG°) for the hydrolysis of this compound is reported to be -4.1 ± 1.5 kcal/mol, indicating a favorable reaction that underscores the potential of the thioester linkage as a reactive site for modification in aqueous environments. mdpi.com
| Strategy | Target Residue/Group | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| Serine to Cysteine Conversion | Serine | 1. Phenylmethylsulfonyl fluoride (PMSF) 2. Thioacetate | Introduction of a reactive cysteine residue. | mdpi.com |
| Thioacetylation of Amines | Lysine (ε-amino group) | Carboxylic dithioesters, Thioacids | Formation of a stable thioamide linkage for protein modification. | nih.gov |
| Affinity Tagging | Thioacetylated amino groups | Visible Isotope-Coded Affinity Tag (VICAT) | Absolute quantification of tagged proteins. | nih.gov |
Application in Polymer Chemistry and Materials Science
This compound and the thioacetate functional group are utilized in polymer chemistry for creating advanced materials with specialized optical and surface properties. Its applications primarily revolve around the synthesis of high refractive index polymers and the functionalization of polymer surfaces through controlled chemical pathways.
Synthesis of High Refractive Index Polymers
There is significant research interest in developing polymers with a high refractive index (HRI) for applications in advanced optical systems, such as photoresists for 193 nm immersion lithography. uq.edu.auuq.edu.au The refractive index of a polymer can be increased by incorporating substituents with high molar refraction and low molar volume, with sulfur-containing groups being particularly effective. nih.gov
In studies aimed at designing HRI resists, this compound has been used as a critical model compound to understand the relationship between sulfur incorporation, refractive index (n), and absorbance (k) at specific wavelengths. uq.edu.au Research comparing ethyl acetate (B1210297) with its sulfur-containing analogues, this compound and ethyl dithioacetate, has demonstrated the positive effect of sulfur on refractive index. While ethyl acetate shows a typical refractive index dispersion, this compound exhibits an absorption band around 230 nm. uq.edu.au This leads to an anomalous dispersion effect, where the refractive index increases significantly near the absorption edge without a prohibitive increase in absorbance at the target wavelength of 193 nm. uq.edu.auuq.edu.au
This property makes the thioester functionality a promising candidate for inclusion in monomers used for HRI polymers. The findings from studies with this compound indicate that synthesizing thioester-containing polymers could achieve a desirable balance of high refractive index and sufficient transparency, which is crucial for optical applications like microlenses and antireflective coatings. uq.edu.aunih.gov
| Compound | Chemical Formula | Key Optical Property Finding | Reference |
|---|---|---|---|
| Ethyl acetate | CH₃COOCH₂CH₃ | Exhibits typical refractive index dispersion with low absorbance in the UV region. | uq.edu.au |
| This compound | CH₃COSCH₂CH₃ | Shows anomalous refractive index dispersion due to an absorption band at ~230 nm, enabling high RI at 193 nm with acceptable transparency. | uq.edu.auuq.edu.au |
| Ethyl dithioacetate | CH₃CSSCH₂CH₃ | Has strong absorption bands at 310 and 210 nm, resulting in a lower refractive index at 193 nm due to proximity to the absorption maximum. | uq.edu.au |
Functionalization of Polymer Surfaces
The thioacetate group is widely employed as a stable and versatile protecting group for thiols in polymer and materials science. researchgate.netrsc.org This strategy enables the synthesis and modification of polymers with reactive thiol functionalities, which can then be used to functionalize surfaces through various "click" chemistry reactions. rsc.orgmdpi.com The process typically involves two main steps:
Incorporation of the Thioacetate Group: The thioacetate moiety can be introduced into a polymer structure using several methods. One approach is to use a thioacetate-based initiator for a controlled polymerization technique, such as the cationic ring-opening polymerization (cROP) of 2-alkyloxazolines, which yields polymers with a thioacetate group at the α-terminus. researchgate.net Another method is the post-polymerization modification of a polymer containing reactive sites (e.g., alkenes) with a thioacetate-containing molecule, often via radical thiol-ene reactions. osti.govumass.edunih.gov Studies have shown that the thioacetate group is well-tolerated in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of well-defined copolymers containing protected thiol monomers without inducing side reactions. rsc.orgutwente.nl
Deprotection and Surface Reaction: Once the thioacetate-functionalized polymer is obtained, the protecting group is cleaved to reveal a highly reactive thiol (-SH) group. This deprotection is often achieved under mild conditions, for example, using aminolysis with reagents like diazabicycloundecene or hydrazine (B178648). researchgate.netgoogle.com The newly exposed thiol is an excellent nucleophile and a reactive partner for various conjugation reactions. It is frequently used in thiol-ene and thiol-Michael addition reactions to covalently attach the polymer to surfaces containing alkene or acrylate (B77674) functionalities. researchgate.netnih.gov This method allows for the controlled patterning of surfaces, as demonstrated by the covalent patterning of an acrylated surface with a mercapto-poly(2-ethyl-2-oxazoline) synthesized from a thioacetate initiator. researchgate.net
This two-step strategy provides a robust platform for creating functional polymer surfaces with tailored properties for applications in biomedicine, coatings, and nanotechnology. researchgate.netrsc.org
| Step | Description | Example Method/Reagents | Reference |
|---|---|---|---|
| 1. Incorporation | Introduction of a protected thiol in the form of a thioacetate group onto a polymer chain. | - Use of thioacetate-based initiators in cROP.
| researchgate.netutwente.nlrsc.orgosti.govnih.gov |
| 2. Deprotection & Functionalization | Cleavage of the thioacetate to yield a free thiol, followed by reaction with a surface. | - Deprotection: Aminolysis (e.g., with DBU, hydrazine).
| researchgate.netgoogle.comresearchgate.netnih.gov |
Biological Activities and Mechanistic Studies of Ethyl Thioacetate and Its Derivatives
Antimicrobial Properties
Derivatives of ethyl thioacetate (B1230152) have demonstrated a notable spectrum of antimicrobial activities, positioning them as candidates for the development of new therapeutic agents.
Antibacterial Activity
Numerous studies have highlighted the efficacy of ethyl thioacetate derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives showed good antibacterial activity, with particular effectiveness against Escherichia coli. benthamdirect.comeurekaselect.com Similarly, imidazole (B134444) derivatives, specifically Ethyl 2-((1-benzoyl-5-oxo-4,5-dihydro-1H-imidazol- 2-yl) thio) acetate (B1210297), exhibited potent growth inhibition against Pseudomonas aeruginosa and Staphylococcus aureus. pharmainfo.in
Other research into 1,4-naphthoquinones found that a derivative containing an this compound group, 2-(3-carboxiethylthio-1,4-dioxo-1,4-dihidronaphthalen-2-yl-thio) ethyl acetate, was the most effective among the tested compounds against S. aureus. farmaciajournal.com Further studies on various heterocyclic systems incorporating the thioacetate moiety have confirmed this antibacterial potential. Derivatives of 1,2,4-triazole (B32235) have been tested against museum strains of S. aureus ATCC 25923 and E. coli ATCC 25922, among others. ajol.infozsmu.edu.ua Metal complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole also displayed significant activity against S. aureus, E. coli, and P. aeruginosa. rdd.edu.iq
| Derivative Class | Bacterial Strain(s) Inhibited | Reference |
|---|---|---|
| 4,5-Disubstituted-1,2,4-triazole Thioacetates | Escherichia coli | benthamdirect.comeurekaselect.comresearchgate.net |
| Imidazole Thioacetate Derivatives | Pseudomonas aeruginosa, Staphylococcus aureus | pharmainfo.in |
| 1,4-Naphthoquinone (B94277) this compound Derivatives | Staphylococcus aureus | farmaciajournal.com |
| Thieno[2,3-d]pyrimidine Derivatives | Staphylococcus aureus | nuph.edu.ua |
| Imidazolyl Thiourea (B124793) Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | researchgate.net |
| Metal Complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole | Staphylococcus aureus, Escherichia coli, Pseudononas aeroginosa | rdd.edu.iq |
Antifungal Activity
The antifungal properties of this compound derivatives have also been a subject of investigation. Several synthesized compounds have shown promise against pathogenic fungi. The 1,4-naphthoquinone derivative, 2-(3-carboxiethylthio-1,4-dioxo-1,4-dihidronaphthalen-2-yl-thio) ethyl acetate, was noted for its potent activity against Candida albicans. farmaciajournal.com
Derivatives of 1,2,4-triazole are frequently studied for their antifungal effects. zsmu.edu.ua Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates identified several compounds with high activity against C. albicans. zsmu.edu.ua Likewise, certain ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates were found to be most active against strains of C. albicans. nuph.edu.ua Moderate activity against fungal strains such as Candida albicans and Aspergillus niger was also observed for a series of imidazolyl thiourea derivatives. researchgate.net
| Derivative Class | Fungal Strain(s) Inhibited | Reference |
|---|---|---|
| 1,4-Naphthoquinone this compound Derivatives | Candida albicans | farmaciajournal.com |
| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Candida albicans | zsmu.edu.uazsmu.edu.ua |
| Thieno[2,3-d]pyrimidine Derivatives | Candida albicans | nuph.edu.ua |
| Imidazolyl Thiourea Derivatives | Candida albicans, Aspergillus niger | researchgate.net |
| Metal Complexes of 2-thioacetic-5-phenyl-1,3,4-oxadiazole | Candida albicans | rdd.edu.iq |
| Hydrazide of 2-(5-(phenoxymethylene)-4-ethyl-1,2,4-triazole-3-ylthio) acetic acid | Candida albicans | csfarmacie.cz |
Structure-Activity Relationships (SAR) in Antimicrobial Agents
Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent antimicrobial agents. Studies on this compound derivatives have provided several insights:
Substituents on the Heterocyclic Ring: For 2-((5-(2-bromophenyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetate derivatives, replacing an ethyl radical with a phenyl or methyl group at the fourth position of the 1,2,4-triazole cycle led to a decrease in antimicrobial effect. zsmu.edu.uazsmu.edu.ua In another series of pyrimidine (B1678525) derivatives synthesized from this compound, the antimicrobial activity was found to be dependent on the nature of the substituent attached to the benzene (B151609) ring. nih.govsrce.hr
The Nature of the Linker: In a study of thioacetamide-triazoles, substitutions on a terminal aryl ring were generally well-tolerated, whereas modifications to the central thioacetamide (B46855) linker were more complex; for instance, adding a methyl branch to the linker significantly reduced antibacterial activity. wustl.edu
Salt Formation: The conversion of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate acids into their dimethylammonium salts resulted in an increase in both antimicrobial and antifungal effects. zsmu.edu.ua
Alkyl vs. Arylalkyl Groups: In a series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives, compounds substituted with O-alkyl groups were found to be more active as both anticonvulsant and antimicrobial agents than the O-arylalkyl substituted compounds. researchgate.net
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several proposals have been put forth based on related structures. For quinone-based compounds, proposed mechanisms include the inhibition of enzymes involved in DNA metabolism, as well as DNA intercalation or alkylation. farmaciajournal.com Another potential mechanism is the disruption of the bacterial cell wall synthesis. The ability of S-Ethyl thioacetate to inhibit polyphenol oxidase by chelating the copper (II) ion at its active site suggests that enzyme inhibition via metal chelation could be a plausible mechanism of action against microbial enzymes that are metalloproteins. researchgate.net
Anti-inflammatory and Analgesic Effects
Organosulfur compounds, the class to which this compound belongs, are known to possess anti-inflammatory properties. researchgate.netfrontiersin.orgnih.gov Derivatives of this compound have been specifically studied for their potential to mitigate inflammatory responses.
Inhibition of Inflammatory Pathways
Research has demonstrated that this compound derivatives can interfere with key inflammatory pathways.
COX Enzyme Inhibition: A study on ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives showed they exhibited good anti-inflammatory activity. benthamdirect.comeurekaselect.com Molecular docking analysis predicted that these compounds reduce inflammation by inhibiting both cyclooxygenase-I (COX-I) and COX-II enzymes, which are critical targets in the inflammation pathway. benthamdirect.comeurekaselect.comresearchgate.net This suggests a non-selective inhibition mechanism similar to some non-steroidal anti-inflammatory drugs (NSAIDs). benthamdirect.comeurekaselect.com
Inhibition of Pro-inflammatory Mediators: As a class, organosulfur compounds are known to inhibit the nuclear transcription factor kappa B (NF-κB) pathway. core.ac.uk This inhibition prevents the expression of multiple pro-inflammatory genes, including those for cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumour necrosis factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2. core.ac.uk this compound derivatives are investigated for these properties. Additionally, S-Ethyl thioacetate has been noted to work synergistically with thiocolchicoside, enhancing the activity of anti-inflammatory treatments. chemicalbull.com
| Derivative Class/Compound | Proposed Anti-inflammatory Mechanism | Reference |
|---|---|---|
| 4,5-Disubstituted-1,2,4-triazole Thioacetates | Non-selective inhibition of COX-I and COX-II enzymes. | benthamdirect.comeurekaselect.comresearchgate.net |
| Organosulfur Compounds (General Class) | Inhibition of NF-κB pathway, leading to decreased production of TNF-α, IL-1β, IL-6, iNOS, and COX-2. | core.ac.uk |
| S-Ethyl Thioacetate | Synergistic enhancement of other anti-inflammatory agents. | chemicalbull.com |
Antioxidant Potential
The antioxidant activity of this compound and its derivatives is a subject of growing research interest. The thiol group within these compounds is thought to act as a reducing agent, capable of scavenging free radicals and protecting cells from oxidative damage. ontosight.ai
Derivatives of 1,2,4-triazole containing a morpholine (B109124) moiety have been synthesized and evaluated for their antioxidant activity. zsmu.edu.ua In one study, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol demonstrated the most significant antioxidant activity, reducing the level of thiobarbituric acid reactive substances (TBA-AP) by 42.50%. zsmu.edu.ua Another promising compound, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine, inhibited the formation of final lipid oxidation products by 41.90%. zsmu.edu.ua The introduction of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus generally increased the antioxidant activity of alkyl-derivatives. zsmu.edu.ua
A series of novel heterocyclic derivatives from 2-thiol-5-phenyl-1,3,4-oxadiazole were synthesized, including ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iqrdd.edu.iq Subsequent derivatives showed varied but notable inhibition of free radicals, with some compounds demonstrating higher efficacy than the standard antioxidant Butylated hydroxytoluene (BHT). uobaghdad.edu.iqrdd.edu.iq
| Compound/Derivative | Antioxidant Activity Finding | Source |
| ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | The thiol group can act as a reducing agent, scavenging free radicals. ontosight.ai | ontosight.ai |
| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Reduced TBA-AP levels by 42.50%. zsmu.edu.ua | zsmu.edu.ua |
| 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine | Inhibited final lipid oxidation product formation by 41.90%. zsmu.edu.ua | zsmu.edu.ua |
| Quinazoline-4-one and oxazine-4-one derivatives from ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | Showed significant activity against DPPH radicals, with some exceeding the efficacy of BHT. uobaghdad.edu.iqrdd.edu.iq | uobaghdad.edu.iqrdd.edu.iq |
Neuroprotective Activities
Research suggests that cystamine (B1669676) and its derivatives, such as ((2-aminoethyl)thio)acetic acid, methyl ester, hydrochloride, may possess neuroprotective properties. ontosight.ai These compounds are being investigated for their potential in treating neurodegenerative diseases. ontosight.ai
A series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives were synthesized and evaluated for their neuroprotective activity against hydrogen peroxide (H₂O₂) and β-amyloid-induced toxicity in PC12 and SH-SY5Y cells. researchgate.netresearchgate.net One particular regioisomer, ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate, was identified as the most potent compound in both assays. researchgate.net It exhibited an EC₅₀ of 14 µM against H₂O₂-induced apoptosis and demonstrated greater neuroprotective activity than quercetin (B1663063) against β-amyloid-induced toxicity. researchgate.net Morphological evaluations confirmed its effectiveness in promoting neurite outgrowth in neuronal cells. researchgate.net
Bioactivity-guided fractionation of a Cyperi Rhizoma extract identified an ethyl acetate fraction with strong anti-oxidative and neuroprotective activities. nih.gov Further isolation from this fraction yielded several active constituents, including luteolin (B72000) and newly characterized compounds, scirpusin A and scirpusin B, which showed significant neuroprotective potential. nih.gov
| Compound/Derivative | Neuroprotective Finding | Cell Lines | Source |
| ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | Suggested to have neuroprotective properties. ontosight.ai | Not specified | ontosight.ai |
| Ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate | EC₅₀ of 14 µM against H₂O₂-induced apoptosis; more potent than quercetin against β-amyloid toxicity. researchgate.net | PC12, SH-SY5Y | researchgate.net |
| Ethyl acetate fraction of Cyperi Rhizoma | Showed strong anti-oxidative and neuroprotective activities. nih.gov | Not specified | nih.gov |
Anti-browning Applications in Food Science
This compound has been identified as a natural anti-browning agent, particularly for fresh-cut produce like potatoes. researchgate.netablesci.comablesci.com Its effectiveness stems from its ability to inhibit enzymatic browning caused by polyphenol oxidase (PPO). researchgate.netablesci.comablesci.com
Inhibition of Polyphenol Oxidase Activity
S-Ethyl thioacetate has been shown to significantly delay the browning of fresh-cut potato chips. researchgate.net It acts as a reversible mixed-type PPO inhibitor. researchgate.netresearchgate.net This inhibition slows down the decrease in total phenol (B47542) content and the increase in soluble quinone content, which are key reactions in the browning process. researchgate.netresearchgate.net The inhibitory mechanism involves S-Ethyl thioacetate acting on the amino acid residues of the PPO enzyme. researchgate.netresearchgate.net Similarly, a related compound, S-furfuryl thioacetate, also inhibits PPO by interacting with its amino acid residues and causing changes in the enzyme's secondary structure. researchgate.net
Metal Chelation Mechanisms
A crucial aspect of the anti-browning action of this compound and its derivatives is their ability to chelate copper ions (Cu²⁺). researchgate.netresearchgate.net PPO is a copper-containing enzyme, and the availability of these copper ions in its active site is essential for its catalytic activity. nih.govmdpi.com S-Ethyl thioacetate and S-furfuryl thioacetate decrease PPO activity by binding to the Cu²⁺ ions, effectively removing them from the enzyme's active site. researchgate.netresearchgate.net This metal chelation is a primary mechanism through which these compounds prevent enzymatic browning in food products. researchgate.netresearchgate.net
Cytotoxic Activity in Cancer Cell Lines
Certain derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.
An indole (B1671886) derivative, ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate, showed notable cytotoxicity against HCT116 cells with an IC₅₀ value of approximately 25 µM after 72 hours of treatment. This activity was linked to the induction of apoptosis and inhibition of cell proliferation.
Cationic thioacetate ruthenium(II) complexes have also been synthesized and tested. rsc.org These complexes displayed a strong decrease in cell viability in two human anaplastic thyroid cancer cell lines (SW1736 and 8505C), with EC₅₀ values ranging from 0.09 µM to 3.10 µM. rsc.orgresearchgate.net The most active of these compounds significantly increased apoptosis and reduced cancer cell aggressiveness. rsc.orgresearchgate.net
The ethyl acetate fraction of an extract from Carica papaya leaves exhibited considerable dose-dependent cytotoxic activity against MCF-7 breast cancer and A549 lung cancer cell lines, with IC₅₀ values of 22.74 µg/ml and 8.674 µg/ml, respectively. nih.gov Similarly, an ethyl acetate fraction from a different source showed high toxicity against various cancer cells, with an LC₅₀ of 25.76 ppm. researchgate.net
| Compound/Derivative | Cytotoxic Finding | Cell Lines | Source |
| Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate | IC₅₀ value of ~25 µM. | HCT116 | |
| Cationic thioacetate ruthenium(II) complexes | EC₅₀ values from 0.09 µM to 3.10 µM. | SW1736, 8505C | rsc.orgresearchgate.net |
| Ethyl acetate extract of Carica papaya leaves | IC₅₀ of 22.74 µg/ml (MCF-7) and 8.674 µg/ml (A549). | MCF-7, A549 | nih.gov |
| Ethyl acetate fraction of fungal extract | LC₅₀ of 25.76 ppm. | Not specified | researchgate.net |
Inhibition of Kinases
The anticancer activity of some this compound derivatives is attributed to their ability to inhibit kinases, which are enzymes that play a critical role in cell signaling and proliferation. rsc.orgtandfonline.com For instance, new pyrazolo[3,4-d]pyrimidine derivatives, synthesized from a thiol derivative reacted with ethyl chloroacetate (B1199739), have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org Some of these compounds exhibited IC₅₀ values as low as 0.034 µM. rsc.org
Derivatives of 1,2,4-triazole-3-thiol have also been identified as potential kinase inhibitors. mdpi.com Furthermore, various compounds, including urea (B33335) derivatives, are known to inhibit kinases such as p38 MAP kinase and glycogen (B147801) synthase kinase 3α (GSK3α). google.com The development of such inhibitors is a key strategy in cancer therapy.
Role in Metabolic Pathways
Thioesters, a class of organosulfur compounds to which this compound belongs, are fundamental intermediates in a multitude of core metabolic pathways. wikipedia.org Their significance stems from the high-energy nature of the thioester bond (R-C(=O)-S-R'), which makes the transfer of the acyl group a thermodynamically favorable process. yale.edu This reactivity is exploited across cellular metabolism for both catabolic and anabolic processes. The most prominent and universal thioester in biology is acetyl coenzyme A (acetyl-CoA), which acts as a central hub in the metabolism of carbohydrates, lipids, and proteins, channeling the two-carbon acetyl group into various biosynthetic and energy-generating pathways. beerandbrewing.comresearchgate.net The study of simpler thioesters like this compound and its derivatives provides insight into the fundamental biochemical reactions they undergo, including their roles in enzyme interactions and metabolic pathway investigations. mdpi.com
Involvement in Fatty Acid Synthesis
The synthesis of fatty acids, essential components of cell membranes and energy storage molecules, is critically dependent on thioester chemistry. The process initiates with the carboxylation of acetyl-CoA to form malonyl-CoA, which then serves as the donor of two-carbon units for the growing fatty acid chain.
Detailed Research Findings: Fatty acid biosynthesis proceeds via a repeating four-step cycle catalyzed by the fatty acid synthase (FASN) complex. The growing acyl chain is covalently attached to an acyl carrier protein (ACP) via a thioester linkage. Each cycle extends the chain by two carbons, using malonyl-ACP as the donor substrate. researchgate.net The cycle involves condensation, reduction, dehydration, and a second reduction, ultimately forming a saturated acyl-ACP thioester that is two carbons longer. researchgate.net
The termination of fatty acid synthesis is accomplished by the action of acyl-ACP thioesterases, enzymes that hydrolyze the thioester bond of the completed fatty acyl-ACP, releasing a free fatty acid. researchgate.net The specificity of these thioesterases is a key determinant of the chain length of the fatty acids produced. researchgate.net
Furthermore, research indicates that the FASN enzyme complex is not perfectly specific. It can promiscuously incorporate alternative extender units like methylmalonyl-CoA and ethylmalonyl-CoA (derivatives of propionyl-CoA and butyryl-CoA, respectively) instead of malonyl-CoA. nih.gov This incorporation leads to the synthesis of methyl-branched and ethyl-branched fatty acids. nih.gov The formation of these branched-chain fatty acids is typically limited by metabolite repair enzymes that degrade these alternative thioester substrates. nih.gov Additionally, certain natural product derivatives with a thiotetronate core, such as thiotetromycin, are known to be potent antibacterial agents that specifically target and inhibit bacterial fatty acid synthesis. escholarship.org
| Molecule/Enzyme | Role in Fatty Acid Synthesis | Reference |
|---|---|---|
| Acetyl-CoA | Primary building block; precursor to malonyl-CoA. | beerandbrewing.com |
| Malonyl-CoA / Malonyl-ACP | Donor of two-carbon units for chain elongation. | researchgate.net |
| Acyl Carrier Protein (ACP) Thioesters | Intermediates that tether the growing fatty acid chain to the synthase complex. | wikipedia.orgresearchgate.net |
| Acyl-ACP Thioesterase | Enzyme that cleaves the thioester bond to release the final free fatty acid. | researchgate.net |
| Ethylmalonyl-CoA | A thioester derivative that can be incorporated by FASN to produce ethyl-branched fatty acids. | nih.gov |
Participation in the Citric Acid Cycle
The citric acid cycle, also known as the tricarboxylic acid (TCA) or Krebs cycle, is the final common pathway for the oxidation of fuel molecules—carbohydrates, fatty acids, and amino acids. creative-proteomics.comwikipedia.org Thioesters play an indispensable role at the entry point of this crucial energy-generating cycle.
Detailed Research Findings: Fuel molecules are first broken down into acetyl-CoA. Pyruvate (B1213749), the end product of glycolysis, is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. creative-proteomics.com Similarly, the beta-oxidation of fatty acids produces acetyl-CoA. This acetyl-CoA serves as the primary substrate for the citric acid cycle. wikipedia.org
The cycle begins with the irreversible condensation of the two-carbon acetyl group from acetyl-CoA with the four-carbon compound oxaloacetate. sparknotes.com This reaction, catalyzed by the enzyme citrate (B86180) synthase, forms the six-carbon tricarboxylic acid, citrate, and releases coenzyme A (CoA-SH). beerandbrewing.comsparknotes.com The cycle then proceeds through a series of eight reactions that ultimately regenerate oxaloacetate, while producing ATP (or GTP), NADH, and FADH₂, which are used to generate large amounts of ATP through oxidative phosphorylation. wikipedia.org The direct involvement of the acetyl-CoA thioester in the first step makes it fundamental to the entire process. sparknotes.com
Intriguingly, studies exploring prebiotic chemistry have demonstrated a direct role for this compound. Experiments have shown that the reductive carboxylation of this compound, in the presence of an iron-sulfur catalyst system, can yield pyruvic acid. mdpi.com Pyruvic acid is a central metabolite that directly links glycolysis to the citric acid cycle via its conversion to acetyl-CoA. mdpi.com This finding suggests a plausible prebiotic pathway for the formation of key metabolic intermediates, underscoring the fundamental nature of thioester chemistry in metabolism. mdpi.com
| Reactants | Enzyme | Products | Significance |
|---|---|---|---|
| Acetyl-CoA + Oxaloacetate + H₂O | Citrate Synthase | Citrate + Coenzyme A (CoA-SH) + H⁺ | Initiates the Citric Acid Cycle by introducing a two-carbon unit. sparknotes.com |
| This compound + CO₂ (reductive carboxylation) | Iron-Sulfur System (prebiotic model) | Pyruvic Acid | Demonstrates a potential prebiotic synthesis of a key metabolic intermediate from a simple thioester. mdpi.com |
Importance as Coenzyme A Thioesters
Coenzyme A (CoA) is a universal and essential cofactor in all living organisms, and its acyl thioester derivatives are central to metabolism. wikipedia.org The chemical properties of the thioester bond in CoA derivatives, particularly its high-energy nature, make them ideal for acyl group transfer and carbon-carbon bond formation.
Detailed Research Findings: The standard free energy of hydrolysis of the thioester bond in acetyl-CoA is significantly more negative than that of an oxygen ester, making the transfer of the acetyl group a highly exergonic and favorable reaction. yale.edu This property is critical for driving otherwise unfavorable reactions, such as the synthesis of fatty acids and the initial step of the citric acid cycle. yale.edubeerandbrewing.com The reactivity of the thioester carbonyl carbon makes it susceptible to nucleophilic attack, a feature that is exploited by numerous enzymes. yale.eduresearchgate.net
The central importance of these compounds led to the "Thioester World" hypothesis, proposed by Christian de Duve, which posits that thioesters were key intermediates in the origin of metabolism. wikipedia.org This theory suggests that early life may have used the energy of thioester bonds for synthesis and energy transfer before the evolution of ATP as the primary energy currency. wikipedia.orgrsc.org Thioesters are involved in the synthesis of nearly all esters, including complex lipids, as well as peptides, sterols, and other cellular components. wikipedia.org
In modern metabolism, a wide array of CoA thioesters participate in diverse pathways. Beyond acetyl-CoA, key examples include:
Malonyl-CoA: The activated two-carbon donor in fatty acid synthesis. wikipedia.org
Propionyl-CoA: A product of odd-chain fatty acid oxidation and the metabolism of some amino acids. wikipedia.org
Succinyl-CoA: An intermediate in the citric acid cycle and a precursor for heme synthesis. sparknotes.com
S-acyl-CoA thioesters: Carboxylic acid-containing drugs can be metabolized in the body to form reactive S-acyl-CoA thioesters, which are capable of acylating biological nucleophiles like proteins. researchgate.netnih.gov
The formation of thioesters from thioacetic acid and thiols is a fundamental reaction that can be coupled to the formation of iron-sulfur clusters, another ancient and universal component of energy metabolism, linking these systems in a potential prebiotic context. rsc.org
| Coenzyme A Thioester | Primary Metabolic Role | Reference |
|---|---|---|
| Acetyl-CoA | Central hub; substrate for Citric Acid Cycle, Fatty Acid Synthesis, Cholesterol Synthesis. | wikipedia.orgbeerandbrewing.com |
| Malonyl-CoA | Activated donor of two-carbon units in fatty acid and polyketide biosynthesis. | wikipedia.org |
| Succinyl-CoA | Intermediate of the Citric Acid Cycle; precursor for heme synthesis. | sparknotes.com |
| Propionyl-CoA | Metabolite from odd-chain fatty acid oxidation and breakdown of certain amino acids. | wikipedia.org |
| S-Acyl-CoA (from drugs) | Reactive metabolite of carboxylic acid drugs, capable of acylating proteins. | researchgate.netnih.gov |
Environmental Considerations and Fate of Ethyl Thioacetate
Natural Occurrence and Distribution
Ethyl thioacetate (B1230152) is a naturally occurring compound found in a variety of foods and beverages, contributing to their characteristic aromas. It has been identified as a volatile component in durian fruit (Durio zibethinus) nih.gov. The compound is also found in fermented products such as beer, as well as in white, red, and rosé wines researchgate.net. Additionally, ethyl thioacetate has been noted as a flavor component in coffee.
Table 1: Natural Occurrence of this compound
| Food/Beverage | Reference |
|---|---|
| Durian Fruit | nih.gov |
| Beer | researchgate.net |
| White Wine | researchgate.net |
| Red Wine | researchgate.net |
| Rosé Wine | researchgate.net |
| Coffee |
Biodegradation Pathways in Environmental Matrices
The biodegradation of this compound in environmental settings such as soil and water is primarily expected to occur through microbial activity. While specific studies on this compound are limited, the degradation pathway can be inferred from the metabolism of related organosulfur compounds and the enzymatic processes known to occur in soil microorganisms. The primary mechanism for the breakdown of this compound is the hydrolysis of the thioester bond wikipedia.orgnih.gov.
This enzymatic hydrolysis, catalyzed by thioesterase enzymes present in soil bacteria, would cleave the molecule into ethanethiol (B150549) and acetic acid nih.govnih.gov. Acetic acid is a simple organic acid that is readily metabolized by a wide range of microorganisms. Ethanethiol, a volatile thiol, would then be subject to further microbial degradation.
Under aerobic conditions, the biodegradation of this compound is initiated by microbial hydrolysis. Following the initial cleavage, the resulting product, ethanethiol, is metabolized by soil microorganisms. Studies on the aerobic degradation of ethanethiol have shown its conversion by various bacteria, such as Ralstonia eutropha researchgate.net. The proposed oxidative pathways for ethanethiol metabolism suggest its conversion to less volatile and more oxidized sulfur compounds, eventually leading to sulfate researchgate.net. The complete mineralization of the organic backbone would produce carbon dioxide and water. The rate of aerobic soil metabolism is influenced by factors such as soil type, moisture, temperature, and the composition of the microbial community epa.gov.
The sulfur-containing thioester group is the key functional moiety governing the degradation of this compound. The thioester bond (R-C(=O)-S-R') is chemically reactive and susceptible to nucleophilic attack, making it a primary site for enzymatic action researchgate.net. In biological systems, thioester bonds are recognized as high-energy bonds and are common intermediates in metabolic pathways, including the degradation of fatty acids wikipedia.orgnih.gov.
Soil microorganisms possess a variety of hydrolytic enzymes, including thioesterases, that specifically target and cleave these bonds nih.gov. The presence of the sulfur atom makes the carbonyl carbon more electrophilic compared to its oxygen ester analog, facilitating hydrolysis researchgate.net. This enzymatic cleavage is the critical first step in the biodegradation pathway, breaking down the parent compound into smaller, more easily metabolized molecules like ethanethiol and acetic acid wikipedia.org.
Formation of Volatile Sulfur Compounds in Fermentation Processes
This compound is one of several volatile sulfur compounds (VSCs) that can be formed during fermentation processes, particularly in winemaking. These compounds are often produced as byproducts of yeast metabolism and can significantly impact the aroma profile of the final product. The formation of this compound is linked to the production of its precursor, ethanethiol, which arises from the yeast's sulfur assimilation pathway researchgate.net.
The primary microorganism responsible for alcoholic fermentation, Saccharomyces cerevisiae, plays a central role in the production of this compound. During fermentation, yeast cells can produce hydrogen sulfide (B99878) (H₂S) if placed under stress, such as nitrogen deficiency. This H₂S is highly reactive and can combine with ethanol (B145695) or acetaldehyde to form ethanethiol researchgate.net.
Subsequently, the ethanethiol can be acetylated by yeast enzymes, specifically alcohol acetyltransferases, to form S-ethyl thioacetate researchgate.net. This acetylation is thought to be a detoxification mechanism for the yeast to handle excess thiols. Therefore, the formation of this compound is directly tied to the yeast's metabolic state and its production of precursor thiols.
Several environmental and fermentation management factors can influence the production of this compound and other VSCs. These factors primarily affect the metabolic activity of the yeast and the availability of precursors.
Yeast Strain: Different strains of Saccharomyces cerevisiae have varying genetic capacities for producing H₂S and other VSCs, which in turn affects the potential for this compound formation.
Nitrogen Availability: A deficiency in yeast assimilable nitrogen (YAN) is a well-known trigger for H₂S production by yeast, which can lead to the subsequent formation of ethanethiol and this compound.
Sulfur-Containing Amino Acids: The presence and concentration of amino acids like cysteine and methionine in the must can modulate the production of various VSCs.
Pantothenic Acid: This vitamin is a precursor to Coenzyme A, which is involved in numerous metabolic reactions, including the formation of thioesters. Its availability can impact the production of these compounds.
Oxygen Management: The level of oxygenation can affect yeast health and metabolism, thereby influencing the production of sulfur compounds.
Table 2: Environmental Factors Influencing this compound Production in Fermentation
| Factor | Influence |
|---|---|
| Yeast Strain | Different strains exhibit varied production levels of VSCs. |
| Yeast Assimilable Nitrogen (YAN) | Low levels can increase H₂S, a precursor to this compound. |
| Cysteine and Methionine | Availability influences the formation of various VSCs. |
| Pantothenic Acid | Affects Coenzyme A-related metabolic pathways. |
| Temperature | Modulates yeast metabolic rate and VSC profile nih.govnih.gov. |
| Oxygen Levels | Impacts yeast health and subsequent sulfur compound formation. |
Strategies for Greener Chemical Practices
The growing emphasis on sustainable development within the chemical industry has spurred significant research into greener manufacturing processes for essential compounds like this compound. These strategies, guided by the principles of green chemistry, aim to minimize environmental impact by reducing waste, conserving energy, and utilizing safer, renewable resources. Key areas of innovation include the adoption of biocatalysis, the use of environmentally benign solvents, the transition to renewable feedstocks, and the optimization of reaction efficiency to improve atom economy and reduce energy consumption.
Biocatalysis in this compound Synthesis
One of the most promising green strategies for synthesizing this compound is the use of biocatalysts, particularly enzymes like lipases. Traditional chemical synthesis methods often require harsh conditions, corrosive reagents, or expensive catalysts. rsc.org In contrast, enzymatic processes offer high selectivity and efficiency under mild reaction conditions, leading to significant environmental and economic benefits. researchgate.net
Lipases, which naturally catalyze the hydrolysis of esters, can be employed to synthesize thioesters through transesterification or direct esterification. Research has demonstrated the effectiveness of various lipases in producing thioesters:
Lipase (B570770) TL IM from Thermomyces lanuginosus has been used as a catalyst for thioester synthesis with high efficiency. mdpi.comresearchgate.net
Immobilized lipase B from Candida antarctica (Novozyme 435) is another frequently used biocatalyst for thioesterification reactions. scispace.com
Lipases from Rhizopus sp. have also been successfully used for ester synthesis, demonstrating the broad applicability of these enzymes. nih.gov
Enzymatic reactions offer several advantages:
Mild Conditions: These reactions are typically conducted at moderate temperatures (e.g., 45-50°C), reducing the energy requirements of the process. mdpi.comnih.gov
High Yields and Purity: Biocatalytic methods can achieve high conversion rates, often exceeding 95%, which simplifies product purification. mdpi.com
Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts.
Application of Green Solvents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional organic solvents are toxic, flammable, and contribute to air pollution. Green chemistry encourages the use of safer alternatives, such as water, or reducing solvent use altogether.
Recent studies have highlighted the feasibility of synthesizing thioesters in aqueous media. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An efficient method for preparing organic thioacetates in water has been developed, demonstrating the potential to replace hazardous organic solvents. rsc.orgrsc.orgrsc.org This approach not only improves the safety and environmental profile of the synthesis but can also simplify the work-up procedure, yielding products with high purity. rsc.org
Other green solvents are also being explored. For instance, photocatalytic synthesis of α-keton thiol esters has been successfully carried out using ethyl acetate (B1210297) as a green solvent. acs.org Efforts to improve the sustainability of thioester synthesis have also involved the use of greener solvents like cyclopentanone. wikipedia.org
Renewable Feedstocks and Atom Economy
A core principle of green chemistry is the use of renewable rather than depleting feedstocks. The primary components for this compound synthesis are derived from acetic acid and ethanethiol. Traditionally, these precursors are sourced from fossil fuels. resourcewise.com
Significant progress has been made in producing "bio-based" acetic acid from renewable resources. It can be produced as a biorefinery product from the extraction of wood pulp, resulting in a carbon footprint more than 85% lower than that of fossil-based acetic acid. evonik.com Other routes include the conversion of biomass from forestry and agriculture into ethanol, which is then refined to produce acetic acid. resourcewise.com Fermentation processes using microbial cell factories and complex raw materials like lignocellulosic biomass or industrial waste streams are also promising pathways to sustainable acetate production. researchgate.net
Improving the atom economy —the measure of how many atoms from the reactants are incorporated into the final product—is another key strategy. rsc.org Traditional methods for thioester synthesis can have poor atom economy. For example, reacting an acid chloride with a thiol generates a salt byproduct (e.g., NaCl or HCl), which constitutes waste. wikipedia.orgwikipedia.org
| Synthesis Method | Reactants | Key Byproduct(s) | Atom Economy | Green Chemistry Considerations |
|---|---|---|---|---|
| Thiolation of Acetyl Chloride | Acetyl Chloride + Ethanethiol | HCl | ~56% | Generates corrosive acid waste; low atom economy. wikipedia.org |
| Alkylation of Potassium Thioacetate | Potassium Thioacetate + Ethyl Bromide | KBr | ~46% | Produces a stoichiometric amount of salt waste. wikipedia.org |
| Direct Esterification (Fischer-type) | Acetic Acid + Ethanethiol | H₂O | ~85% | High atom economy; water is the only byproduct. wikipedia.org Requires a catalyst and often heat. |
| Enzymatic Transesterification | Vinyl Acetate + Ethanethiol | Acetaldehyde | Variable | Uses a biocatalyst under mild conditions; avoids toxic reagents. mdpi.com |
As shown in the table, direct esterification offers a significantly higher atom economy than methods that produce salt or acid byproducts. Catalytic routes are generally superior to stoichiometric ones, aligning with green chemistry principles by minimizing waste. rsc.org By designing syntheses that maximize the incorporation of all reactant materials into the final product, the generation of waste can be substantially reduced. ukdiss.com
Waste Reduction and Process Optimization
Integrating green chemistry principles throughout the entire production lifecycle can lead to substantial reductions in waste and improvements in efficiency. For the related production of ethyl acetate, process intensification strategies like reactive distillation have been shown to reduce wastewater production by over 30% and significantly lower energy consumption. mdpi.commdpi.com Such optimization can also improve product quality and reduce the loss of raw materials. mdpi.com
Furthermore, the concept of a circular economy is being applied through the beneficial reuse of materials that might otherwise be discarded. Reclaiming and repurposing off-spec or surplus ethyl acetate reduces chemical waste and lowers the carbon footprint associated with manufacturing new solvents. altiras.com These principles of waste stream reduction and recycling are directly applicable to the production and use of this compound.
Advanced Analytical Techniques for Ethyl Thioacetate Research
Spectroscopic Methodologies for Structural Elucidation
The precise structural characterization of ethyl thioacetate (B1230152) is paramount for understanding its chemical behavior and for quality control in its various applications. A suite of advanced spectroscopic techniques provides detailed insights into its molecular architecture. These methods, ranging from nuclear magnetic resonance to mass spectrometry and vibrational spectroscopy, each offer unique information that, when combined, allows for an unambiguous elucidation of the ethyl thioacetate structure.
High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the ethyl and acetyl groups. The ethyl group protons appear as a triplet and a quartet due to spin-spin coupling. The methyl protons of the acetyl group appear as a singlet, as they have no adjacent protons to couple with. In a study involving a thioacetate PEGylated polymer, the characteristic proton signal for the -SCOCH₃ moiety appeared at δ 2.33 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a study of α-substituent effects on ¹³C NMR chemical shifts, ethyl thioacetates were included as a class of carboxyl compounds for analysis. researchgate.net For a thioacetate PEGylated polymer, the carbon signal for the -SCOCH₃ group was observed at 28.83 ppm. researchgate.net
Predicted NMR Data for S-Ethyl Thioacetate
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~2.3 | Singlet |
| ¹H | ~2.9 | Quartet |
| ¹H | ~1.2 | Triplet |
| ¹³C | ~195.0 | C=O |
| ¹³C | ~30.0 | -CH₃ (acetyl) |
| ¹³C | ~23.0 | -S-CH₂- |
| ¹³C | ~15.0 | -CH₃ (ethyl) |
Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
In the electron ionization (EI) mass spectrum of S-ethyl thioacetate, a notable fragmentation pathway involves the formation of an acetyl cation ([CH₃CO]⁺) with a mass-to-charge ratio (m/z) of 43. aip.org This is a characteristic and often abundant ion in the spectrum. The molecular ion peak ([C₄H₈OS]⁺) would be observed at an m/z corresponding to its molecular weight, which is 104.17 g/mol . nist.gov Analysis of fragmentation helps in distinguishing between isomers. For instance, S-ethyl thioacetate primarily produces the acetyl ion, whereas its isomer, O-ethyl thioacetate, can form both acetyl and thioacetyl ions. aip.org
Key Fragment Ions in the Mass Spectrum of S-Ethyl Thioacetate
| Ion | Formula | m/z |
| Molecular Ion | [CH₃COSCH₂CH₃]⁺ | 104 |
| Acetyl Cation | [CH₃CO]⁺ | 43 |
| Ethylthio Cation | [CH₃CH₂S]⁺ | 61 |
| Ethyl Cation | [CH₃CH₂]⁺ | 29 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak typically appears in the range of 1690-1715 cm⁻¹, which is at a lower wavenumber compared to its oxygen ester analog, ethyl acetate (B1210297) (around 1740 cm⁻¹), due to the lower electronegativity of sulfur. docbrown.infospectroscopyonline.comorgchemboulder.com Other significant absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-S stretching, which is typically weaker and found in the fingerprint region. docbrown.info
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=O | Stretch | 1690 - 1715 |
| C-H | Stretch | 2850 - 3000 |
| C-O | Stretch | 1000 - 1300 |
| C-S | Stretch | 600 - 800 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. thermofisher.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. thermofisher.com For this compound, XPS can provide detailed information about the carbon, oxygen, and sulfur environments. The binding energies of the C 1s, O 1s, and S 2p photoelectrons will be slightly different for the atoms in the acetyl and ethyl groups, and the thioester linkage, allowing for their chemical states to be distinguished. eag.com This technique is particularly useful for analyzing thin films or surface modifications involving this compound. cea.fr
Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost surface of a sample. ceitec.eu It uses a pulsed primary ion beam to desorb and ionize species from the surface, which are then identified by their mass-to-charge ratio using a time-of-flight analyzer. carleton.edunist.gov ToF-SIMS can be used to generate high-resolution chemical images of a surface, mapping the distribution of specific molecules like this compound. carleton.edu Its high mass resolution allows for the differentiation of molecules with the same nominal mass. carleton.edu This technique is valuable for studying surface chemistry, contamination, and the spatial distribution of molecules in complex matrices. rsc.org
Chromatographic Separation and Identification Techniques
Chromatography, a cornerstone of analytical chemistry, is indispensable for isolating this compound from intricate matrices and enabling its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. chromatographyonline.comnotulaebotanicae.ro In this method, a sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components exit the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
This technique has been successfully applied in various fields. For instance, in the analysis of volatile organic compounds (VOCs) from fungi, GC-MS was used to identify this compound as a potential biomarker for the presence of Fusarium species on onions. nih.gov The method's sensitivity and ability to resolve complex mixtures make it ideal for such applications. nih.govmeasurlabs.com In the study of alcoholic beverages, GC-MS is crucial for characterizing the volatile profile, including sulfur compounds like this compound, which significantly contribute to the aroma. mdpi.com The sample preparation for GC-MS analysis of this compound often involves headspace solid-phase microextraction (HS-SPME), a solvent-free method that concentrates volatile analytes from the sample onto a coated fiber before injection into the GC system. chromatographyonline.commdpi.comresearchgate.netnih.gov
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition | Source |
| Injection Port Temperature | 250 °C | amazonaws.com |
| Split Ratio | 150:1 | amazonaws.com |
| Column Initial Temperature | 40 °C | amazonaws.com |
| Column Temperature Ramp | 10 °C/min to 250 °C | amazonaws.com |
| Final Hold Time | 2 minutes | amazonaws.com |
| Desorption Temperature (HS-SPME) | 250 °C - 280 °C | mdpi.comagroscope.ch |
| Desorption Time (HS-SPME) | 1 - 5 minutes | mdpi.comagroscope.ch |
Gas Chromatography-Olfactometry (GC-O)
Gas chromatography-olfactometry (GC-O) combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. nih.gov As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained analyst can detect and describe the odor of each compound. nih.gov This technique is particularly valuable for identifying aroma-active compounds, even those present at concentrations below the detection limits of instrumental detectors. mdpi.com
GC-O has been instrumental in characterizing the aroma impact of this compound in various food products. researchgate.net For example, in studies of Swiss Tilsit cheese, GC-O was used to assess the sensory contribution of volatile sulfur compounds, including mthis compound, a close analog of this compound. agroscope.ch The technique allows researchers to correlate specific chemical compounds with their perceived aroma, providing a more complete understanding of the flavor profile. mdpi.comresearchgate.net
Solid-Phase Microextraction (SPME) Coupled with GC-MS
Solid-phase microextraction (SPME) is a simple, solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. chromatographyonline.com A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace, where analytes partition onto the fiber. The fiber is then transferred to the GC injection port for thermal desorption and analysis. chromatographyonline.com
The combination of SPME with GC-MS has proven highly effective for the analysis of this compound in complex matrices like alcoholic beverages and biological samples. mdpi.comresearchgate.netnih.gov The choice of fiber coating is critical for efficient extraction. researchgate.net For volatile sulfur compounds like this compound, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often preferred. mdpi.comresearchgate.net The efficiency of the extraction is also influenced by parameters such as ethanol (B145695) concentration, salt addition, extraction time, and temperature, which must be optimized for each specific application. mdpi.comresearchgate.net For instance, in the analysis of fruit brandies, diluting the sample to 2.5% v/v ethanol and adding 20% w/v NaCl significantly improved the sensitivity of the extraction for this compound and other volatile sulfur compounds. mdpi.com
Electrochemical Methods for Mechanistic Studies
Electrochemical techniques provide valuable insights into the redox properties and reaction mechanisms of chemical compounds.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of species in solution. rsc.org By scanning the potential of an electrode and measuring the resulting current, CV can reveal information about the thermodynamics and kinetics of electron transfer reactions. researchgate.networktribe.com
Advanced Kinematic and Kinetic Study Methods
Understanding the rates and mechanisms of reactions involving this compound is crucial for predicting its behavior and controlling its formation or degradation.
Kinetic studies on the hydrolysis and aminolysis of esters, including thioesters like this compound, often employ spectrophotometric methods to monitor the reaction progress. beilstein-journals.org For instance, the rate of hydrolysis can be determined by observing the formation of a chromophoric product over time. beilstein-journals.org In a study of 2-S-phosphorylacetic acid esters, the kinetics of hydrolysis and aminolysis were investigated by spectrophotometrically observing the release of nitrophenolate ions. beilstein-journals.org
Computational methods are also increasingly used to study the kinetics and mechanisms of gas-phase reactions. worldscientific.comacademicjournals.org Theoretical calculations can be used to model the transition states of reactions and to calculate activation parameters, providing a deeper understanding of the reaction pathway. worldscientific.comacademicjournals.org For example, the pyrolysis of esters, which can be analogous to the thermal decomposition of thioesters, has been studied using computational approaches to elucidate the mechanism of elimination reactions. academicjournals.org Detailed kinetic models for the pyrolysis of complex mixtures can also be generated using automatic mechanism generation software, which can include species like S-ethyl thioacetate. mit.edu
Reaction Rate Determination
The determination of reaction rates for processes involving this compound, such as hydrolysis, aminolysis, and thiol-thioester exchange, is crucial for understanding its reactivity and stability under various conditions. Kinetic studies are typically performed by monitoring the change in concentration of a reactant or product over time. harvard.edu Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV/Vis) spectrophotometry are commonly employed for this purpose. cdnsciencepub.commemphis.edu
In a typical kinetic experiment, the reaction is initiated by mixing the reactants, and aliquots are taken at specific time intervals. The reaction in these aliquots is then quenched, and the concentration of the species of interest is measured. harvard.edu For instance, ¹H NMR spectroscopy can be used to follow the time-dependent intensities of signals corresponding to the methyl and ethyl protons of this compound and its products, allowing for direct measurement of concentration changes. cdnsciencepub.com This method was used to study the addition of nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to ethyl thioacetoacetate, a related compound, revealing that the reaction proceeds through a cyclic carbinolamine intermediate. cdnsciencepub.com
Kinetic data for this compound and its close analogs highlight the competition between constructive reactions (like thiol-thioester exchange) and destructive ones (like hydrolysis). harvard.edu Research has shown that under certain conditions (e.g., neutral pH), the rate of thiol-thioester exchange can exceed the rate of hydrolysis by several orders of magnitude, a finding with significant implications for dynamic covalent chemistry and prebiotic chemistry theories. harvard.edu
| Compound | Reaction | Rate Constant | Conditions | Reference |
|---|---|---|---|---|
| S-mthis compound | Base-mediated Hydrolysis (kẞ) | 1.6 x 10-1 M-1s-1 | Water, 23°C | harvard.edu |
| S-mthis compound | Acid-mediated Hydrolysis (kᵃ) | 1.5 x 10-5 M-1s-1 | Water, 23°C | harvard.edu |
| S-mthis compound | pH-independent Hydrolysis (kᵣ) | 3.6 x 10-8 s-1 | Water, 23°C | harvard.edu |
| S-mthis compound | Thiol-Thioester Exchange (kᵉᵡ) | 1.7 M-1s-1 | with 2-sulfonatoethanethiolate, pH 7, 23°C | harvard.edu |
| p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | pH-independent Hydrolysis (k₀) | 1.8 x 10-3 min-1 | Aqueous solution | beilstein-journals.org |
Computational Chemistry and In Silico Modeling
Computational chemistry provides powerful tools to investigate this compound at a molecular level, offering insights that complement experimental findings. In silico techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to elucidate reaction mechanisms and model interactions with biological macromolecules. jst.go.jpconicet.gov.arnih.gov
Density Functional Theory (DFT) for Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to elucidate reaction mechanisms by calculating the geometries of reactants, intermediates, transition states, and products. conicet.gov.arnih.govnih.gov By determining the potential energy surface of a reaction, DFT can identify the most energetically favorable pathway and calculate activation barriers, which are key to understanding reaction rates. conicet.gov.arrsc.org
In the context of thioester chemistry, DFT has been instrumental in several areas:
Reaction Pathways: DFT calculations were used to explore the mechanism of the Ullmann-type reaction between potassium thioacetate and iodobenzene. The study concluded that an oxidative addition-reductive elimination pathway via an unstable Cu(III) intermediate is energetically more favorable than alternative mechanisms like single electron transfer. conicet.gov.ar
Reactivity and Selectivity: In studies of the halocyclization of alkenoic thioesters, DFT analysis demonstrated the energetic preference for thioester nucleophiles over traditional sulfides, explaining the observed reactivity. jst.go.jpchemrxiv.org
Structural Effects: DFT has been used to understand the differences in enolization chemistry between malonic acid half thioesters (MAHTs) and their oxygen-containing counterparts (MAHOs). Calculations identified a specific molecular orbital in MAHTs that enhances delocalization and explains their distinct chemical behavior. nih.gov
These computational studies provide a detailed, atomistic view of the reaction, rationalizing experimental observations and guiding the design of new synthetic methods. mdpi.comchemrxiv.org
| System/Reaction Studied | Key Finding from DFT Analysis | Reference |
|---|---|---|
| Cu-Catalyzed C–S Cross-Coupling of Thioacetate | The oxidative addition-reductive elimination mechanism is the most energetically feasible pathway. | conicet.gov.ar |
| Chlorocyclization of Alkenoic Thioesters | Demonstrated the superiority and energetic preference of thioester nucleophiles over benzyl (B1604629) sulfides. | jst.go.jp |
| Bromocyclization of Unsaturated Thioesters | Revealed a two-phase reaction pathway, including an auto-activation step promoted by HBr. | chemrxiv.org |
| Enolization of Malonic Acid Half Thioesters (MAHTs) | Identified a unique molecular orbital in MAHTs that increases delocalization and influences enolization. | nih.gov |
| Thermal Decomposition of [C₂C₁im][OAc] | Calculated activation barriers for the SN2 mechanism were in good agreement with experimental values. | rsc.org |
Molecular Dynamics (MD) for Biological Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. valencelabs.com By numerically solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, making it particularly useful for studying the interaction of small molecules like this compound with large biological systems such as proteins. nih.govvalencelabs.comnih.gov
The starting point for an MD simulation is an initial set of coordinates for all atoms in the system, often derived from experimental structures (e.g., X-ray crystallography) or docking studies. valencelabs.combioinformation.net The interactions between atoms are described by a 'force field', a set of empirical potential energy functions. nih.gov The simulation then calculates the trajectory of the system, revealing how it evolves over time. valencelabs.com
MD simulations have been applied to study thioester-protein interactions in several contexts:
Protein-Ligand Stability: In a study of a synthetic inhibitor, Ethyl,2-((4-chlorobenzoyl)thio)acetate, with alpha-cobratoxin, MD simulations were performed to assess the stability of the docked complex. The Root Mean Square Deviation (RMSD) of the atomic positions was monitored over the simulation to confirm that the ligand remained stably bound within the protein's active site. bioinformation.net
Conformational Changes: MD simulations have been crucial in understanding the role of the thioester linkage in acyl carrier proteins (ACPs), which are central to fatty acid and polyketide biosynthesis. nih.govnih.gov Simulations revealed that replacing the thioester's sulfur atom with an oxygen or nitrogen atom leads to significant structural changes in the protein. nih.gov Furthermore, simulations of various acyl-ACPs showed that the protein's hydrophobic binding pocket is dynamic and can accommodate acyl chains of different lengths. nih.gov
Solvent Interactions: The interplay between a solute and its surrounding solvent molecules is critical for its behavior. MD simulations, combined with experimental techniques, have been used to study the solvent organization around this compound, revealing how the thioester carbonyl group interacts with and structures the local solvent environment. nih.gov
These simulations provide invaluable insights into the dynamic nature of biological interactions at a level of detail that is often inaccessible to experimental methods alone. nih.govacs.org
| System Studied | Simulation Focus | Key Finding | Reference |
|---|---|---|---|
| Ethyl,2-((4-chlorobenzoyl)thio)acetate + Alpha-cobratoxin | Stability of docked complex | The complex was stable, though some interacting patterns were lost during the simulation. | bioinformation.net |
| Acyl Carrier Protein (AcpP) with thioester vs. ester/amide linkage | Effect of linkage on protein structure | Replacing the thioester's sulfur atom resulted in significant structural perturbations in the protein. | nih.gov |
| Apo-, Holo-, and Acyl-Acyl Carrier Proteins (ACP) | Acyl chain binding and protein dynamics | The hydrophobic pocket of ACP is best suited for an octanoyl group and can adjust to accommodate longer chains. | nih.gov |
| This compound in various solvents | Solvent organization and electric fields | The polarity of the carbonyl group influences the number of hydrogen bonds formed with solvent molecules. | nih.gov |
| Acyl Hydrolases (AH) with Acyl Carrier Protein (ACP) domains | Protein-protein interaction | Illuminated the molecular basis for interactions between AHs and ACP domains. | acs.org |
Q & A
Q. What safety protocols are critical when handling ethyl thioacetate in laboratory settings?
this compound is highly flammable (H225) and harmful if swallowed (H302). Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (P271) .
- Personal Protective Equipment (PPE) : Wear flame-resistant, antistatic lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., NIOSH-approved respirators) is required in poorly ventilated areas .
- Storage : Keep containers tightly sealed in cool, dry, and ventilated areas away from ignition sources (P233, P240) .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid sparks during cleanup .
Q. Which spectroscopic methods are effective for probing the electronic environment of this compound’s carbonyl group?
- Infrared (IR) Spectroscopy : The C=O stretching frequency (observed at ~1680–1700 cm⁻¹) is sensitive to solvent electric fields, as demonstrated in vibrational Stark effect studies. This compound’s C=O frequency correlates linearly with solvent polarity, aiding in electronic environment analysis .
- Nuclear Magnetic Resonance (NMR) : Monitoring proton shifts during reactions (e.g., acid-catalyzed cleavage) provides kinetic data. For example, disappearance of thioacetate proton signals in 4:1 FSO₃H-SbF₅ at 5.5°C confirmed first-order kinetics .
Q. How can computational methods predict physicochemical properties like boiling point for this compound?
Joback’s group contribution method estimates this compound’s boiling point as 413.69 K (vs. experimental 388 K ), highlighting limitations in modeling sulfur-containing compounds. Adjustments for polarizable sulfur atoms or hydrogen-bonding effects may improve accuracy .
Advanced Research Questions
Q. How does this compound’s reactivity compare to oxoesters in nucleophilic acyl substitution reactions?
Computational studies reveal that this compound undergoes stepwise aminolysis with ammonia in aqueous solution, while oxoesters (e.g., ethyl acetate) follow a similar pathway. The thioester’s higher reactivity arises from:
- Lower Transition-State Energy : Thioesters exhibit faster addition/elimination steps due to better leaving-group ability of thiolate vs. alkoxide.
- Solvent Effects : Water-catalyzed proton transfer stabilizes intermediates, with thioesters showing ~10× faster kinetics than oxoesters .
Q. What challenges arise in detecting this compound in fermentation products, and how are they addressed?
- Low Odor Threshold : In cider fermentation, this compound concentrations (<1 µg/L) often fall below sensory detection limits, requiring sensitive analytical methods like GC-MS with headspace SPME .
- Matrix Interference : Synthetic grape juice studies (AWRI) quantified this compound using stable isotope dilution assays (SIDA) to correct for co-eluting sulfur compounds. Correlation between model systems and real grape juice confirmed method robustness .
Q. What novel synthesis routes avoid thiols in this compound production?
A one-pot, thiol-free method uses potassium thioacetate and alkyl halides under ambient conditions. Advantages include:
- Green Chemistry : No toxic thiols or high temperatures.
- High Yield : >85% purity achieved for this compound via in situ generation of thiyl radicals .
Data Contradiction Analysis
- Reaction Kinetics : reports first-order rate constants for this compound cleavage in superacidic media (4:1 FSO₃H-SbF₅). However, solvent choice (e.g., aqueous vs. non-polar) significantly alters mechanistic pathways .
- Biological Relevance : While this compound is undetectable in cider fermentations , yeast strain variability in synthetic media (AWRI study) suggests species-specific metabolic pathways influence its production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
